Product packaging for 4-Fluoro-N-pentylaniline(Cat. No.:)

4-Fluoro-N-pentylaniline

Cat. No.: B15264154
M. Wt: 181.25 g/mol
InChI Key: VPCAMTOWUSKGMI-UHFFFAOYSA-N
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Description

4-Fluoro-N-pentylaniline is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16FN B15264154 4-Fluoro-N-pentylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-fluoro-N-pentylaniline

InChI

InChI=1S/C11H16FN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3

InChI Key

VPCAMTOWUSKGMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=C(C=C1)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characteristics of 4-Fluoro-N-pentylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-N-pentylaniline is an aniline derivative of interest in medicinal chemistry and materials science. Its structural features, a fluorine-substituted aromatic ring coupled with an N-pentyl group, suggest potential applications as an intermediate in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a summary of its known and predicted physicochemical characteristics, outlines general experimental protocols for its synthesis and characterization, and discusses its potential relevance in drug development. Due to a lack of specific experimental data in publicly available literature, some information presented is based on the properties of analogous compounds and established principles of organic chemistry.

Introduction

This compound (Figure 1) is a secondary aromatic amine. The presence of a fluorine atom at the para position of the aniline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.[1] The N-pentyl group contributes to the overall lipophilicity of the compound. This guide aims to consolidate the available information on this compound to support further research and development activities.

Figure 1. Chemical Structure of this compound

Physicochemical Characteristics

PropertyThis compound4-Fluoroaniline (Analogue)4-Pentylaniline (Analogue)
Molecular Formula C₁₁H₁₆FNC₆H₆FNC₁₁H₁₇N
Molecular Weight 181.25 g/mol 111.12 g/mol [2]163.26 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Pale yellow liquid[5]Clear colorless to yellow to orange liquid
Melting Point Not available-1.9 °C[6][7]Not available
Boiling Point Not available187 °C at 767 mmHg[2][6]130 °C[8]
Solubility Sparingly soluble in water (predicted)33 g/L in water at 20 °C[5][6]Sparingly soluble in water[3][9]
pKa (of conjugate acid) Not available4.65 at 25 °C[5][6]5.10 (Predicted)[9]
LogP (XLogP3) 3.8 (Predicted)[4]1.15[5]Not available

Synthesis and Purification

This compound can be synthesized via several routes, with N-alkylation of 4-fluoroaniline being a common method.[4]

Synthesis Workflow

G reagents 4-Fluoroaniline + Pentyl Bromide + Base (e.g., K2CO3) reaction N-Alkylation Reaction (Heated) reagents->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: N-Alkylation of 4-fluoroaniline

The following is a general procedure for the N-alkylation of an aniline derivative. Specific conditions for this compound may require optimization.

  • Reaction Setup: To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents).

  • Addition of Alkylating Agent: Add pentyl bromide or pentyl iodide (1.1 equivalents) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. If a solid precipitate is present, filter it off. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical Characterization: Experimental Protocols

The following are standard experimental methods for determining the key physicochemical properties of a liquid amine like this compound.

Determination of Boiling Point (Micro Method)

The boiling point can be determined using a Thiele tube apparatus, which requires a small amount of the sample.

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

  • Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10][11]

Solubility Determination

A qualitative assessment of solubility can be performed in various solvents.

  • Procedure: To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane), add a small, measured amount (e.g., 10 mg) of this compound.

  • Observation: The mixtures are agitated, and the solubility is observed at room temperature. Solubility can be categorized as soluble, partially soluble, or insoluble. For aqueous solutions, the pH should be measured using pH paper or a pH meter.[7][12]

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of the amine can be determined by potentiometric titration.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.[13][14]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.[15]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[16][17][18][19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine and the C-F stretch.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.

Applications in Drug Development

While specific biological activities of this compound have not been reported in the searched literature, its structural motifs suggest potential applications in drug discovery and development.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): As an aniline derivative, it can serve as a precursor for the synthesis of more complex molecules with potential therapeutic activities.[4]

  • Modulation of Physicochemical Properties: The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine, which can affect drug absorption and distribution.[1] The pentyl group increases lipophilicity, which can influence membrane permeability.

  • Lead Optimization: In a drug discovery program, this compound could be used as a building block in the synthesis of analogues of a lead compound to explore structure-activity relationships (SAR).

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for 4-fluoroaniline, it should be handled with care. 4-Fluoroaniline is harmful if swallowed and causes severe skin burns and eye damage.[5][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound is a chemical compound with potential utility in research and development, particularly in the fields of medicinal chemistry and material science. This guide has provided an overview of its general characteristics and outlined standard protocols for its synthesis and characterization. The lack of specific experimental data highlights an opportunity for further research to fully elucidate the physicochemical properties of this compound and explore its potential applications.

References

4-Fluoro-N-pentylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides available information on 4-Fluoro-N-pentylaniline. Due to the limited availability of data for this specific compound, information on its closely related precursors, 4-Fluoroaniline and 4-n-Pentylaniline, is also included for reference and comparative purposes.

Introduction

This compound is an organofluorine compound featuring a fluorine atom at the para-position of the aniline ring and a pentyl group attached to the nitrogen atom.[1] This structure makes it a subject of interest in medicinal chemistry and material science, often synthesized as an intermediate for more complex molecules.[1] Its fluorinated aromatic ring and the N-alkyl substituent are key features that can influence its chemical reactivity and biological activity.

Chemical Identity and Properties

IdentifierValueSource
Molecular Formula C11H16FN[1]
Molecular Weight 181.25 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCCCCNC1=CC=C(C=C1)F[1]
InChI Key VPCAMTOWUSKGMI-UHFFFAOYSA-N[1]

For comparative purposes, the properties of its parent compounds, 4-Fluoroaniline and 4-n-Pentylaniline, are provided below.

Table of Properties for Related Compounds:

Property4-Fluoroaniline4-n-Pentylaniline
CAS Number 371-40-4[2][3][4]33228-44-3[5][6]
Molecular Formula C6H6FN[2][3]C11H17N[5][6]
Molecular Weight 111.12 g/mol [2][3]163.26 g/mol [6]
Appearance Colorless to light yellow liquid[3][4]Clear colorless to yellow to orange liquid[5]
Boiling Point 188 °C[3][4]130 °C[6]
Density 1.1725 g/cm³[3]0.919 g/mL at 25 °C[6]
Refractive Index 1.539 (n20/D)1.53 (n20/D)[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical reactions, primarily involving the formation of the N-alkyl bond.[1]

A common method for the synthesis of secondary amines like this compound is the N-alkylation of a primary amine. In this case, 4-fluoroaniline is reacted with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

General Experimental Protocol:

  • Dissolve 4-fluoroaniline in a suitable organic solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., potassium carbonate, triethylamine).

  • Add the pentyl halide dropwise to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Another synthetic route is the reductive amination of a carbonyl compound. In this case, 4-fluoroaniline can be reacted with pentanal in the presence of a reducing agent.

General Experimental Protocol:

  • Dissolve 4-fluoroaniline and pentanal in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent and purify the product.

Diagram of Synthesis Pathways

Synthesis_Pathways cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination 4-Fluoroaniline_A 4-Fluoroaniline Product_A This compound 4-Fluoroaniline_A->Product_A Pentyl_Halide Pentyl Halide Pentyl_Halide->Product_A Base Base Base->Product_A 4-Fluoroaniline_B 4-Fluoroaniline Product_B This compound 4-Fluoroaniline_B->Product_B Pentanal Pentanal Pentanal->Product_B Reducing_Agent Reducing Agent Reducing_Agent->Product_B

Caption: Synthetic routes to this compound.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not widely published, its structural motifs are present in various biologically active molecules. N-alkylanilines are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Aniline derivatives are associated with a broad range of biological activities.

Logical Workflow for Investigating a Novel N-Alkylaniline

Research_Workflow Start Synthesize and Purify This compound Characterization Structural Characterization (NMR, MS, IR) Start->Characterization PhysChem Determine Physicochemical Properties (Solubility, LogP, pKa) Characterization->PhysChem In_Vitro In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) PhysChem->In_Vitro ADMET In Vitro ADMET Profiling (Metabolic Stability, Cytotoxicity) In_Vitro->ADMET Hit_Identified Biologically Active 'Hit'? ADMET->Hit_Identified Lead_Opt Lead Optimization (SAR Studies) Hit_Identified->Lead_Opt Yes End Candidate for Further Development Hit_Identified->End No (Archive) In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo In_Vivo->End

Caption: A logical workflow for the investigation of a novel compound.

References

Spectroscopic Analysis of 4-Fluoro-N-pentylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-N-pentylaniline. It also outlines general experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 7.0Multiplet2HAr-H (ortho to F)
~ 6.5 - 6.7Multiplet2HAr-H (ortho to NH)
~ 3.5 - 4.5Broad Singlet1HN-H
~ 3.1Triplet2HN-CH₂-
~ 1.6Multiplet2HN-CH₂-CH₂-
~ 1.3Multiplet4H-(CH₂)₂-CH₃
~ 0.9Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 156 (d, ¹JCF ≈ 235 Hz)Ar-C-F
~ 144Ar-C-N
~ 115 (d, ²JCF ≈ 22 Hz)Ar-C (ortho to F)
~ 114 (d, ³JCF ≈ 7 Hz)Ar-C (ortho to N)
~ 44N-CH₂-
~ 29N-CH₂-CH₂-
~ 29-CH₂-CH₂-CH₃
~ 22-CH₂-CH₃
~ 14-CH₃

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Medium, SharpN-H Stretch
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850StrongAliphatic C-H Stretch
~ 1610, 1510StrongAromatic C=C Stretch
~ 1320MediumC-N Stretch
~ 1220StrongC-F Stretch
~ 820Strongp-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
181High[M]⁺ (Molecular Ion)
124High[M - C₄H₉]⁺
111Medium[M - C₅H₁₀]⁺
95Medium[C₆H₄F]⁺

Experimental Protocols

The following are general methodologies for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger sample amount (20-50 mg) and longer acquisition times are often necessary.[1] A proton-decoupled experiment is standard, with a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.[3][4] Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Common introduction methods for small molecules include direct infusion via a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][7]

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and provides fragmentation patterns useful for structural elucidation.[8][9] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the intact molecular ion.[7][10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).[8]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Fluoro-N-pentylaniline. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous structures, namely 4-fluoroaniline and N-pentylaniline, and outlines established methodologies for its empirical determination.

Physicochemical Profile of this compound

An estimated physicochemical profile of this compound can be extrapolated from its constituent parts: the 4-fluoroaniline ring and the N-pentyl chain.

Property4-FluoroanilineN-PentylanilineEstimated this compound
Molecular Formula C₆H₆FN[1]C₁₁H₁₇N[2]C₁₁H₁₆FN
Molecular Weight 111.12 g/mol [1]163.26 g/mol [2]~181.25 g/mol
Boiling Point 187 °C[1]258 °C[3]Expected to be >200 °C
pKa 4.65 (conjugate acid)[1]5.05 (Predicted)[3]~4.5 - 5.5
LogP 1.153.3Estimated to be >3
Water Solubility 33 g/L (20 °C)[1]Sparingly soluble[4]Expected to be sparingly soluble to insoluble

Table 1: Comparative Physicochemical Properties

The introduction of the pentyl group to the aniline nitrogen significantly increases the lipophilicity (as indicated by the higher LogP of N-pentylaniline) and molecular weight. Consequently, this compound is predicted to have low aqueous solubility. The basicity, reflected by the pKa of the anilinic nitrogen, is not expected to change dramatically.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. The principle of "like dissolves like" is a useful guide for predicting solubility in various solvents.[5] Solvents with polarities similar to the solute are generally effective at dissolving it.

Qualitative Solubility Prediction:

SolventPolarityPredicted Solubility of this compound
Water HighInsoluble / Sparingly Soluble
Methanol HighSoluble
Ethanol HighSoluble
Acetone MediumSoluble
Acetonitrile MediumSoluble
Dichloromethane LowVery Soluble
Toluene LowVery Soluble
Hexane LowSoluble / Very Soluble

Table 2: Predicted Qualitative Solubility in Common Solvents

Experimental Protocol for Solubility Determination

A standard method for quantitatively determining the solubility of a compound is the shake-flask method.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Withdraw a known volume of the supernatant, dilute it appropriately with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then expressed in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or filter equil1->sep1 quant1 Withdraw and dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Figure 1: Experimental workflow for solubility determination.

Stability and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[6][7] These studies are conducted under conditions more severe than accelerated stability testing and are a key component of regulatory submissions as outlined in ICH guidelines.[8][9]

Standard Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60 °C)
Oxidation 3% to 30% H₂O₂, room temperature
Thermal Degradation Solid-state and in solution at elevated temperatures (e.g., 60-80 °C)
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines

Table 3: Recommended Forced Degradation Conditions

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (acid, base, water for thermal and photolytic studies, and with an oxidizing agent). A control sample, protected from the stress condition, should also be prepared.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period. The extent of degradation should ideally be between 5-20%.[10]

  • Sample Quenching: At predetermined time points, withdraw aliquots of the stressed samples and quench the degradation reaction if necessary (e.g., by neutralization).

  • Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

G cluster_stress Stress Conditions start Prepare solutions of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid thermal Thermal start->thermal photo Photolytic start->photo quench Quench reaction (if necessary) acid->quench base->quench oxid->quench analyze Analyze by Stability-Indicating HPLC Method thermal->analyze photo->analyze quench->analyze

Figure 2: Workflow for a forced degradation study.

Potential Degradation Pathways

Aromatic amines can undergo degradation through several pathways. The presence of the fluoro- and N-pentyl groups will influence the reactivity of this compound.

  • Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives. The aromatic ring can also be hydroxylated.

  • Hydrolysis: While the amide bond is not present, under harsh acidic or basic conditions, dealkylation of the pentyl group could potentially occur, though this is generally less common for N-alkyl bonds compared to, for example, N-acyl bonds.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to polymerization or ring opening under high-energy light.

G cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV/Vis) parent This compound n_oxide N-oxide derivative parent->n_oxide Oxidation hydroxylated Hydroxylated ring parent->hydroxylated Oxidation dealkylated 4-Fluoroaniline parent->dealkylated Possible Dealkylation polymers Polymeric species parent->polymers Photolysis

Figure 3: Conceptual degradation pathways.

Analytical Methodologies

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products.[11] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key aspects of a suitable HPLC method:

  • Column: A C18 or C8 column is typically suitable for compounds of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent compound from more polar or less polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

The Strategic Integration of 4-Fluoro-N-pentylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intentional incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. Within this context, 4-Fluoro-N-pentylaniline emerges as a key building block, particularly in the design and synthesis of novel analgesic agents. This technical guide explores the potential applications of this compound, focusing on its role as a precursor to potent opioid receptor modulators. We will delve into its synthesis, potential structure-activity relationships, and provide detailed experimental protocols for its utilization in the development of next-generation therapeutics.

Introduction: The Fluorine Advantage in Drug Design

The strategic placement of fluorine atoms within a drug molecule can dramatically improve its metabolic stability, binding affinity, and bioavailability.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, leading to enhanced binding at the target receptor. This compound, a derivative of 4-fluoroaniline, offers a versatile scaffold that combines the benefits of fluorination with a lipophilic pentyl chain, making it an attractive starting point for the synthesis of centrally-acting nervous system agents.[3][4]

Core Application: A Gateway to Novel Analgesics

The primary potential application of this compound in medicinal chemistry lies in its use as a key intermediate for the synthesis of potent analgesics, particularly analogs of the fentanyl class of opioids.[5][6] Fentanyl and its derivatives are powerful µ-opioid receptor agonists widely used for pain management. The synthesis of para-fluorofentanyl, a known fentanyl analog, utilizes 4-fluoroaniline as a starting material.[5][7] By employing this compound, medicinal chemists can explore novel chemical space by modifying the N-substituent of the 4-anilinopiperidine core, a strategy known to significantly impact potency and selectivity.[8]

The Opioid Receptor Signaling Pathway

Opioid analgesics exert their effects primarily through the activation of µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades, ultimately resulting in the modulation of neuronal excitability and the inhibition of pain signal transmission.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binding G_Protein Gαi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulation cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia Reduced Neuronal Excitability

Caption: Opioid Receptor Signaling Cascade.

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent elaboration into potential drug candidates involves well-established organic chemistry reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline.[3][8]

Experimental Protocol: N-Alkylation of 4-fluoroaniline

  • Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Synthesis of this compound Start 4-Fluoroaniline + 1-Bromopentane Reagents K2CO3, Acetonitrile Reaction N-Alkylation (60-80 °C) Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

The Strategic Role of 4-Fluoro-N-pentylaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-N-pentylaniline is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis. The presence of the fluorine atom and the N-pentyl group imparts unique electronic properties and lipophilicity, making it a valuable precursor for the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key organic reactions, supported by experimental data and procedural outlines.

Introduction

Fluorinated organic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its para-fluorinated phenyl ring and a five-carbon alkyl chain on the nitrogen atom, is a prime example of a fluorinated building block with significant potential in synthetic chemistry. This guide explores its synthesis and its utility in subsequent chemical transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, primarily involving the N-alkylation of 4-fluoroaniline or the reductive amination of appropriate precursors.

N-Alkylation of 4-Fluoroaniline

A common and straightforward method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline with a pentyl halide in the presence of a base.[1]

4-Fluoroaniline 4-Fluoroaniline Product This compound 4-Fluoroaniline->Product N-Alkylation Pentyl_Halide Pentyl Halide (e.g., 1-bromopentane) Pentyl_Halide->Product Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: General workflow for the N-alkylation of 4-fluoroaniline.

Experimental Protocol: N-Alkylation of 4-Fluoroaniline

  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterCondition
Reactants 4-fluoroaniline, 1-bromopentane
Base Potassium Carbonate or Sodium Hydride
Solvent DMF or Acetonitrile
Temperature 60-80 °C
Reaction Time 4-12 hours (TLC monitored)
Typical Yield 70-90%

Table 1: Typical reaction conditions for the N-alkylation of 4-fluoroaniline.

Role as a Building Block in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules. Its secondary amine functionality and the activated aromatic ring allow for a variety of chemical transformations.

Acylation Reactions

The secondary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. These N-acyl derivatives are of interest in medicinal chemistry.

Start This compound Product N-acyl-4-fluoro-N-pentylaniline Start->Product Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Acylation of this compound

  • Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as pyridine or triethylamine (1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and a mild acid solution (e.g., 1M HCl) to remove excess base.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

ParameterCondition
Reactants This compound, Acylating Agent
Base Pyridine or Triethylamine
Solvent Dichloromethane or THF
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

Table 2: Generalized conditions for the acylation of this compound.

Azo Dye Synthesis

Aromatic amines are classical precursors for the synthesis of azo dyes. While primary anilines are typically used for diazotization, N-alkylanilines like this compound can act as coupling components in the synthesis of azo dyes.

Experimental Protocol: Azo Coupling with this compound as the Coupling Partner

Step 1: Diazotization of a Primary Aromatic Amine

  • Dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite with vigorous stirring, keeping the temperature below 5 °C.

  • The formation of the diazonium salt is typically indicated by a positive test with starch-iodide paper.

Step 2: Azo Coupling

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Cool the solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of this compound with constant stirring.

  • Maintain the temperature at 0-5 °C and stir for 1-2 hours.

  • The formation of the colored azo dye precipitate indicates the progress of the reaction.

  • Isolate the dye by filtration, wash with cold water, and dry.

ParameterCondition
Diazotizing Agent Sodium Nitrite / HCl
Coupling Component This compound
Temperature 0-5 °C
Solvent Ethanol or Acetic Acid
Product Azo Dye

Table 3: Generalized conditions for azo dye synthesis using an N-alkylaniline as a coupling component.

Potential Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound are of interest in several areas:

  • Pharmaceutical Development: The incorporation of the fluorophenylpentylamino moiety can be explored for its effect on the biological activity of various scaffolds. The fluorine atom can enhance metabolic stability and binding affinity, while the pentyl group increases lipophilicity, which can improve cell membrane permeability.[1]

  • Materials Science: The aromatic nature of this compound and its derivatives makes them potential candidates for the synthesis of novel polymers and dyes with specific optical and electronic properties.[1]

Conclusion

This compound is a valuable and versatile fluorinated building block in organic synthesis. Its synthesis is readily achievable through standard organic transformations. The presence of both a reactive secondary amine and a fluorinated aromatic ring allows for a wide range of subsequent reactions, leading to the creation of diverse and potentially bioactive molecules. While specific, documented applications of this compound as a reactant are not extensively reported in the readily available literature, its chemical properties suggest significant potential for its use in the development of new pharmaceuticals, agrochemicals, and functional materials. Further research into the synthetic utility of this compound is warranted.

References

The Aniline Moiety in 4-Fluoro-N-pentylaniline: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-pentylaniline is an organofluorine compound featuring a pentyl group attached to the nitrogen of a 4-fluoroaniline core. Its chemical formula is C11H16FN, and it typically appears as a colorless to pale yellow liquid. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The reactivity of this compound is primarily dictated by its aniline moiety, which presents two main sites for chemical transformation: the nucleophilic nitrogen atom of the secondary amine and the activated aromatic ring.

The chemical behavior of the aniline group is modulated by the electronic effects of its substituents. The fluorine atom at the para position exerts a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The N-pentyl group, being an alkyl substituent, is electron-donating (+I), which enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity and basicity compared to its primary amine precursor, 4-fluoroaniline. These competing and complementary electronic effects make this compound a versatile building block for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties for this compound and its parent compounds is provided below for comparative analysis.

PropertyThis compound4-FluoroanilineN-Pentylaniline
Molecular Formula C11H16FNC6H6FNC11H17N
Molecular Weight 181.25 g/mol 111.12 g/mol 163.26 g/mol
Appearance Colorless to pale yellow liquidClear yellow to brown liquid-
Boiling Point -188 °C-
Density -1.173 g/mL at 25 °C-
pKa (conjugate acid) -4.65 at 25 °C-
LogP 3.81.15-

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the direct N-alkylation of 4-fluoroaniline. This method offers a straightforward approach to introducing the pentyl group onto the nitrogen atom.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 4-Fluoroaniline 4-Fluoroaniline Reaction N-Alkylation in Solvent (e.g., Water, THF) at 80°C 4-Fluoroaniline->Reaction Pentyl_Bromide Pentyl Bromide Pentyl_Bromide->Reaction Base Base (e.g., NaHCO3) Base->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Yields Purification Extraction & Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Isolates

Caption: Synthetic workflow for this compound via N-alkylation.

Reactivity of the Aniline Moiety

The reactivity can be categorized into two principal types: reactions occurring at the nitrogen atom and electrophilic substitution on the aromatic ring.

Reactivity_Map cluster_nitrogen Reactions at Nitrogen (Nucleophilic Center) cluster_ring Reactions at Aromatic Ring Aniline_Moiety Aniline Moiety in this compound N_Acylation N-Acylation (Forms Amides) Aniline_Moiety->N_Acylation N_Alkylation Further N-Alkylation (Forms Tertiary Amine) Aniline_Moiety->N_Alkylation N_Nitrosation N-Nitrosation (Forms N-Nitrosoamine) Aniline_Moiety->N_Nitrosation Protonation Protonation (Basicity) (Forms Ammonium Salt) Aniline_Moiety->Protonation EAS Electrophilic Aromatic Substitution (EAS) Aniline_Moiety->EAS Coupling Palladium-Catalyzed Coupling Reactions Aniline_Moiety->Coupling

Caption: Key reaction pathways of the aniline moiety.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.

  • N-Acylation: This is a common and highly efficient reaction for secondary anilines. It is often used to protect the amino group or to synthesize amide-containing target molecules. The reaction proceeds readily with acylating agents like acetyl chloride or acetic anhydride in the presence of a base.

  • Further N-Alkylation: As a secondary amine, this compound can react with another mole of an alkylating agent to form a tertiary amine, N,N-dipentyl-4-fluoroaniline. This is often an undesirable side reaction during its synthesis but can be driven to completion with excess alkyl halide.

  • N-Nitrosation: Unlike primary anilines which undergo diazotization, secondary anilines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form N-nitrosoamines.

  • Basicity: The N-pentyl group increases the electron density on the nitrogen, making this compound more basic than 4-fluoroaniline. It readily reacts with acids to form the corresponding ammonium salts.

Electrophilic Aromatic Substitution (EAS)

The N-pentylamino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. The fluorine atom, while deactivating inductively, also directs ortho and para. With the para position occupied by fluorine, incoming electrophiles are strongly directed to the ortho positions (C2 and C6) relative to the amino group.

Caption: Directing effects in electrophilic aromatic substitution.

  • Halogenation: Bromination using reagents like N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetonitrile) is expected to yield the 2-bromo-4-fluoro-N-pentylaniline as the major product with high regioselectivity.

  • Nitration and Sulfonation: These reactions must be conducted under carefully controlled, moderate conditions to avoid oxidation of the aniline ring and other side reactions. The primary products will be the 2-nitro and 2-sulfonic acid derivatives, respectively.

Summary of Key Reactions

Reaction TypeReagentsMajor Product
N-Acylation Acetic anhydride, PyridineN-(4-fluorophenyl)-N-pentylacetamide
N-Nitrosation NaNO₂, HCl (aq)4-Fluoro-N-nitroso-N-pentylaniline
EAS: Bromination N-Bromosuccinimide (NBS), MeCN2-Bromo-4-fluoro-N-pentylaniline
EAS: Nitration HNO₃, H₂SO₄ (mild conditions)4-Fluoro-2-nitro-N-pentylaniline

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-(4-fluorophenyl)-N-pentylacetamide, a common derivative. The procedure is adapted from standard methods for the acetylation of secondary amines.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (1.2 eq) or Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Electrophilic Bromination of this compound

This protocol details the regioselective synthesis of 2-Bromo-4-fluoro-N-pentylaniline, adapted from procedures for activated aromatic systems.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-bromosuccinimide (1.0 eq) in one portion to the stirred solution.

  • Maintain the reaction at 0 °C and stir for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-bromo product.

Conclusion

The aniline moiety in this compound is a highly reactive and versatile functional group. The nucleophilic nitrogen atom readily undergoes acylation and nitrosation, while the electron-rich aromatic ring is primed for highly regioselective electrophilic substitution at the ortho positions. This predictable reactivity, governed by the interplay of the fluoro and N-pentyl substituents, makes this compound a strategic precursor in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of these reaction pathways is essential for its effective utilization in drug design and development.

Theoretical and Computational Insights into 4-Fluoro-N-pentylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Fluoro-N-pentylaniline (C₁₁H₁₄FN). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established computational chemistry techniques and theoretical frameworks used for analogous fluoroaniline derivatives. It outlines detailed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, as well as Frontier Molecular Orbital (FMO) analysis. Furthermore, it details molecular docking simulation protocols to investigate potential biological interactions. The presented data tables and visualizations are illustrative, based on typical results from studies of similar molecules, and serve as a guide for future research on this compound.

Introduction

This compound is an organofluorine compound with potential applications in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Understanding its molecular structure, electronic properties, and potential interactions with biological targets is crucial for its application in drug design and development. Computational modeling and theoretical studies offer a powerful, non-invasive approach to elucidate these characteristics.

This whitepaper details the standard computational workflows and theoretical approaches for characterizing molecules like this compound.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several established methods[1]:

  • N-Alkylation of 4-Fluoroaniline: This involves the reaction of 4-fluoroaniline with a pentyl halide (e.g., pentyl bromide) in the presence of a base.

  • Direct Amination: Reacting pentylamine with 4-fluoronitrobenzene.[1]

  • Reduction of Nitro Compounds: The reduction of a precursor nitro compound can also yield the target aniline.[1]

Key chemical reactions involving this compound include electrophilic aromatic substitution, where the fluorine atom influences the reactivity of the aromatic ring, and N-alkylation at the amine group.[1]

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. A common approach for compounds analogous to this compound involves the B3LYP functional with a 6-311++G(d,p) basis set.[2][3]

  • Molecular Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

  • Geometry Optimization: A full geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA). The calculation is typically run in the gas phase or with a solvent model to mimic physiological conditions.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties, including:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[4][5]

    • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.[6][7]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates.

  • Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical method as described above. Charges are assigned, and the structure is saved in a docking-compatible format (e.g., .pdbqt).

  • Receptor Preparation: A target protein of interest (e.g., a kinase or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added. The file is prepared for docking using software like AutoDockTools.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to perform the simulation.[8][9] A grid box is defined to encompass the active site of the protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The results are analyzed based on the predicted binding affinity (e.g., in kcal/mol) and the binding pose of the ligand. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Data Presentation

The following tables present illustrative quantitative data for this compound based on typical values obtained for similar fluoroaniline derivatives from computational studies.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-F1.35
C-N1.40
N-C (pentyl)1.47
**Bond Angles (°) **C-C-F119.5
C-C-N120.5
C-N-C (pentyl)118.0

Table 2: Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeWavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))
N-H Stretch3450
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
C=C Aromatic Stretch1600 - 1450
C-F Stretch1250

Table 3: Frontier Molecular Orbital Properties (Illustrative)

ParameterValue (eV) (B3LYP/6-311++G(d,p))
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap (ΔE)4.9

Table 4: Molecular Docking Results (Illustrative)

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Kinase X (e.g., B-Raf)-7.5Leu, Val, Ala
Receptor Y-6.8Ser, Thr, Tyr

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Molecular_Structure cluster_phenyl Phenyl Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 F F C4->F C6 C6 C5->C6 C6->C1 Pentyl Pentyl Group N->Pentyl

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Molecular Structure dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Analysis dft->freq elec_prop Electronic Property Calculation (HOMO-LUMO, MEP, NBO) dft->elec_prop docking Molecular Docking dft->docking analysis Data Analysis and Interpretation freq->analysis elec_prop->analysis docking->analysis

Caption: Computational workflow for theoretical studies.

Signaling_Pathway_Hypothetical ligand This compound receptor Target Receptor ligand->receptor Binding kinase_cascade Kinase Cascade receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Gene Expression

Caption: Hypothetical signaling pathway interaction.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for the comprehensive study of this compound. While specific experimental data for this molecule remains to be published, the protocols for DFT calculations and molecular docking simulations detailed herein provide a robust framework for future research. The illustrative data and visualizations serve as a practical guide for researchers and scientists in the fields of medicinal chemistry and drug development to predict the molecular properties and biological activity of this and related compounds, thereby accelerating the drug discovery process.

References

A Technical Review of 4-Fluoro-N-pentylaniline and its Analogs: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-pentylaniline and its analogs represent a class of chemical compounds with significant potential in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the aniline ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive literature review of this compound and its homologous series of N-alkylaniline analogs. It details synthetic methodologies, presents key quantitative data in a structured format, and explores the current understanding of their biological activities.

Synthesis of 4-Fluoro-N-alkylanilines

The primary synthetic routes to 4-Fluoro-N-alkylanilines involve the N-alkylation of 4-fluoroaniline or the reductive amination of 4-fluoronitrobenzene.

N-Alkylation of 4-Fluoroaniline

A common and versatile method for synthesizing 4-Fluoro-N-alkylanilines is the direct N-alkylation of 4-fluoroaniline with an appropriate alkyl halide.[1] This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1] The reactivity of the alkyl halide follows the order RI > RBr > RCl >> RF.[1]

A general workflow for the synthesis and screening of these compounds is illustrated below.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow start Start: 4-Fluoroaniline & Alkyl Halide reaction N-Alkylation Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization compound Pure 4-Fluoro-N-alkylaniline Analog characterization->compound Proceed to Screening assay_prep Prepare Assay (e.g., Bacterial Culture) compound->assay_prep incubation Incubate Compound with Biological Target assay_prep->incubation data_acq Data Acquisition (e.g., Measure Inhibition Zone, IC50) incubation->data_acq analysis Data Analysis & SAR Studies data_acq->analysis

Caption: General workflow for the synthesis and biological screening of 4-Fluoro-N-alkylaniline analogs.

Reductive Amination

Reductive amination offers an alternative route, particularly for the synthesis of N-isopropylanilines. This method involves the reaction of 4-fluoroaniline with a ketone (e.g., acetone) in the presence of a reducing agent, such as sodium borohydride, in an acidic medium.[2][3] Another variation starts from 4-fluoronitrobenzene, which is first reduced to 4-fluoroaniline and then undergoes in-situ alkylation with a ketone and hydrogen gas over a metal catalyst.[4]

Physicochemical Properties of 4-Fluoro-N-alkylanilines

The physical and chemical properties of 4-fluoro-N-alkylanilines vary with the length of the N-alkyl chain. As the homologous series ascends, properties such as boiling point and density are expected to change in a predictable manner.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
4-Fluoro-N-methylanilineC7H8FN125.1479 °C/11 mmHg1.0401.5320
4-Fluoro-N-isopropylanilineC9H12FN153.2040 °C/0.5 mm[2]--
4-ButylanilineC10H15N149.23---
4-HexylanilineC12H19N177.29279-285[5]0.919[5]1.525[5]

Note: Data for non-fluorinated analogs are included for comparison.

Experimental Protocols

Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination[2][3]

Materials:

  • 4-Fluoroaniline (22.2 g, 0.2 mol)

  • Acetone (17.6 mL, 0.24 mol)

  • Glacial Acetic Acid (120 mL)

  • Sodium Borohydride (9.4 g, 0.25 mol)

  • 50% Aqueous Sodium Hydroxide Solution

  • Hexane

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • A solution of 4-fluoroaniline and acetone in glacial acetic acid is prepared in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer.

  • The flask is cooled to approximately 10°C in an ice bath.

  • Sodium borohydride is added in portions while maintaining the temperature below 20°C.

  • The mixture is stirred at 20°C for 30 minutes and then at room temperature for one hour.

  • The reaction mixture is poured into 500 mL of ice water.

  • The aqueous solution is made alkaline (pH > 7) by the dropwise addition of 120 mL of 50% aqueous sodium hydroxide solution, keeping the temperature below 25°C.

  • The product is extracted with hexane (2 x 100 mL).

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by evaporation to yield a clear liquid.

  • The crude product is purified by distillation to give 4-fluoro-N-isopropylaniline as a clear, colorless liquid.

Yield: 21.8 g (71%)[2] Boiling Point: 40°C at 0.5 mmHg[2]

Biological Activities

The introduction of fluorine into aniline derivatives can significantly impact their biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[6] While specific biological data for this compound is limited in the public domain, studies on related fluoroaniline derivatives have shown promising antimicrobial properties.

For instance, N-benzylidene-4-fluoroaniline derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[6] The activity, measured by the agar-well diffusion assay, varied depending on the specific substitutions on the benzylidene ring.[6] Additionally, carbazole derivatives with fluoroindole substitutions have shown potent antimicrobial activity with MIC values ranging from 3.9 to 31.2 µg/mL.[7]

The general workflow for discovering bioactive molecules involves iterative cycles of design, synthesis, purification, and testing.

G design Design Analogs synthesis Synthesize Compounds design->synthesis purify Purify & Characterize synthesis->purify test Biological Testing purify->test analyze Analyze Data (SAR) test->analyze analyze->design Iterate

Caption: Iterative cycle of bioactive molecular discovery.

Conclusion

This compound and its analogs are a promising class of compounds for further investigation in drug discovery and materials science. The synthetic routes to these compounds are well-established, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. While current biological data is somewhat limited for the title compound, related fluoroaniline derivatives have shown encouraging antimicrobial activity. Further research is warranted to systematically evaluate the biological properties of a homologous series of 4-fluoro-N-alkylanilines to fully elucidate their therapeutic potential. The provided experimental protocols and workflows can serve as a foundation for researchers entering this area of study.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluoro-N-pentylaniline is an organofluorine compound with applications in medicinal chemistry and materials science, often serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the synthesis of this compound from 4-fluoroaniline via two common and effective methods: Direct N-Alkylation and Reductive Amination. These protocols are intended for researchers, scientists, and professionals in drug development.

Two primary synthetic routes for the N-alkylation of 4-fluoroaniline are presented:

  • Direct N-Alkylation: This method involves the reaction of 4-fluoroaniline with a pentyl halide, such as pentyl bromide, in the presence of a base.

  • Reductive Amination: This approach consists of the reaction of 4-fluoroaniline with pentanal to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[2][3][4] This method can often prevent the overalkylation that can occur with direct alkylation.[2]

Method 1: Synthesis via Direct N-Alkylation

This protocol details the synthesis of this compound by the direct alkylation of 4-fluoroaniline with pentyl bromide. A base is used to neutralize the hydrobromic acid generated during the reaction.

Experimental Protocol

Materials:

  • 4-Fluoroaniline

  • Pentyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add pentyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound using a reductive amination reaction between 4-fluoroaniline and pentanal. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]

Experimental Protocol

Materials:

  • 4-Fluoroaniline

  • Pentanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 4-fluoroaniline (1.0 eq) and pentanal (1.1 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The identity and purity of the synthesized compound should be verified using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols.

ParameterMethod 1: Direct N-AlkylationMethod 2: Reductive Amination
Reactants 4-Fluoroaniline, Pentyl bromide4-Fluoroaniline, Pentanal
4-Fluoroaniline (molar eq.)1.01.0
Pentylating Agent (molar eq.)1.2 (Pentyl bromide)1.1 (Pentanal)
Reagent (molar eq.)2.0 (K₂CO₃)1.5 (NaBH(OAc)₃)
Reaction Conditions
SolventAcetonitrileDichloromethane
TemperatureReflux (~82°C)Room Temperature
Reaction Time12-24 hours12-24 hours
Purification
MethodSilica Gel Column ChromatographySilica Gel Column Chromatography
Eluent SystemHexane/Ethyl Acetate GradientHexane/Ethyl Acetate Gradient
Product
CompoundThis compoundThis compound
Expected YieldModerate to GoodGood to High

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

experimental_workflow start Start prep Prepare Reactants (4-Fluoroaniline) start->prep method_choice Select Synthesis Method prep->method_choice alkylation Direct N-Alkylation (with Pentyl Bromide) method_choice->alkylation Method 1 reductive_amination Reductive Amination (with Pentanal) method_choice->reductive_amination Method 2 workup Aqueous Workup alkylation->workup reductive_amination->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product: This compound characterization->end

Caption: Overall workflow for the synthesis of this compound.

signaling_pathway cluster_alkylation Method 1: Direct N-Alkylation cluster_reductive_amination Method 2: Reductive Amination A1 4-Fluoroaniline A3 Reaction (Reflux in CH3CN, K2CO3) A1->A3 A2 Pentyl Bromide A2->A3 A4 This compound A3->A4 B1 4-Fluoroaniline B3 Imine Formation (DCM, cat. AcOH) B1->B3 B2 Pentanal B2->B3 B4 Reduction (NaBH(OAc)3) B3->B4 B5 This compound B4->B5

Caption: Reaction pathways for the two synthesis methods.

References

Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the N-alkylation of 4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The featured method is a one-pot reductive amination reaction with acetone to yield N-isopropyl-4-fluoroaniline. This procedure is characterized by its operational simplicity, mild reaction conditions, and good product yield. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-Fluoroaniline is a versatile building block in organic synthesis, with its derivatives exhibiting a wide range of biological activities. The N-alkylation of 4-fluoroaniline is a critical transformation for introducing alkyl substituents onto the nitrogen atom, thereby modifying the molecule's physicochemical properties and biological efficacy. Several methods exist for N-alkylation, including direct alkylation with alkyl halides and Buchwald-Hartwig amination. However, reductive amination offers a convenient and efficient alternative, particularly for the synthesis of secondary amines.

This protocol details the N-isopropylation of 4-fluoroaniline using acetone as the alkylating agent and sodium borohydride as the reducing agent in a glacial acetic acid medium. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.

Reaction Scheme

G cluster_0 Reductive Amination of 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline plus1 + Acetone Acetone arrow1 NaBH4, CH3COOH N-Isopropyl-4-fluoroaniline N-Isopropyl-4-fluoroaniline

Caption: General reaction scheme for the N-isopropylation of 4-fluoroaniline.

Experimental Protocol

A detailed procedure for the synthesis of N-isopropyl-4-fluoroaniline is provided below.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
4-FluoroanilineC₆H₆FN111.12 g/mol 22.2 g0.2 mol
AcetoneC₃H₆O58.08 g/mol 17.6 mL0.24 mol
Glacial Acetic AcidC₂H₄O₂60.05 g/mol 120 mL2.0 mol
Sodium BorohydrideNaBH₄37.83 g/mol 9.4 g0.25 mol
50% aq. Sodium HydroxideNaOH40.00 g/mol 120 mL-
HexaneC₆H₁₄86.18 g/mol 2 x 100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37 g/mol q.s.-
Saturated Sodium ChlorideNaCl58.44 g/mol q.s.-

Equipment:

  • 500 mL three-necked round-bottomed flask

  • Mechanical stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 4-fluoroaniline (22.2 g, 0.2 mol) and acetone (17.6 mL, 0.24 mol).

  • Add glacial acetic acid (120 mL, 2.0 mol) to dissolve the reactants.

  • Cool the reaction mixture to approximately 10°C using an ice bath.

  • While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in portions.

  • After the addition is complete, stir the reaction mixture at 20°C for 30-60 minutes.

  • Pour the reaction mixture into 500 mL of ice water.

  • Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (120 mL), ensuring the temperature remains below 25°C.

  • Extract the product with hexane (2 x 100 mL).

  • Combine the organic phases and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product as a clarified liquid.

  • Purify the product by distillation, collecting the fraction at 40°C/0.5 mmHg.

Expected Yield: 21.8 g (71%) of a colorless liquid.

Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 4-fluoroaniline, acetone, and acetic acid in a flask cool Cool to 10°C in an ice bath start->cool add_nabh4 Add sodium borohydride portion-wise (< 20°C) cool->add_nabh4 stir Stir at 20°C for 30-60 min add_nabh4->stir quench Pour into ice water stir->quench basify Basify with 50% NaOH (< 25°C) quench->basify extract Extract with hexane (2x) basify->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by distillation (40°C/0.5 mmHg) concentrate->distill product Obtain N-isopropyl-4-fluoroaniline distill->product

Caption: Workflow for the synthesis of N-isopropyl-4-fluoroaniline.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions to control the reaction rate and gas evolution.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

  • The reaction is exothermic. Careful temperature control is crucial, especially during the addition of sodium borohydride and sodium hydroxide.

Conclusion

The reductive amination of 4-fluoroaniline with acetone provides a reliable and straightforward method for the synthesis of N-isopropyl-4-fluoroaniline. The protocol is scalable and utilizes readily available and cost-effective reagents. This application note serves as a comprehensive guide for researchers engaged in the synthesis of N-alkylated anilines for various applications in the chemical and pharmaceutical industries.

Application Notes and Protocols for the Purification of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-pentylaniline is a substituted aniline derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its purity is critical for downstream applications, necessitating effective purification strategies after its synthesis. Common synthetic routes to this compound include the N-alkylation of 4-fluoroaniline with a pentyl halide or the reductive amination of 4-fluoronitrobenzene.[1] These methods can lead to impurities such as unreacted starting materials, over-alkylated products, and other side-products. This document provides detailed protocols for the purification of this compound using various techniques, including distillation, column chromatography, and preparative HPLC, along with analytical methods for purity assessment.

Potential Impurities in this compound Synthesis

A crucial step in developing a purification strategy is to identify potential impurities. Based on common synthetic routes, the following impurities may be present in a crude reaction mixture of this compound:

Impurity Source Reason for Presence
4-FluoroanilineN-alkylation of 4-fluoroanilineUnreacted starting material.
Pentyl bromide/iodideN-alkylation of 4-fluoroanilineUnreacted starting material.
N,N-dipentyl-4-fluoroanilineN-alkylation of 4-fluoroanilineOver-alkylation of the primary amine.
4-FluoronitrobenzeneReductive aminationUnreacted starting material.
PentylamineReductive aminationUnreacted starting material.
By-products of reducing agentReductive aminationRemnants from the reduction step.

Purification Techniques

The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Fractional Vacuum Distillation

Distillation is an effective method for purifying liquid products on a larger scale, provided the components have sufficiently different boiling points.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed.

  • Crude Material Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Begin stirring if using a magnetic stir bar.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the head of the column.

    • Collect and discard any low-boiling fractions, which may contain residual solvents or starting materials.

    • Collect the main fraction of this compound at its expected boiling point under the applied vacuum. The boiling point of N-pentylaniline is 245 °C at atmospheric pressure.[2] The boiling point of this compound is expected to be in a similar range, though slightly higher. For comparison, aniline boils at 184 °C, while 4-fluoroaniline boils at 188 °C.[3]

    • Stop the distillation before the flask runs dry to prevent the formation of potentially unstable residues.

  • Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The purified this compound is in the receiving flask.

Estimated Boiling Points for Distillation:

Compound Estimated Boiling Point (°C at atm. pressure)
4-Fluoroaniline188[3]
N-Pentylaniline245[2]
This compound~250-260

Note: It is highly recommended to perform distillation under vacuum to reduce the boiling point and prevent thermal decomposition.

G cluster_setup Apparatus Setup cluster_distillation Distillation cluster_recovery Product Recovery A Assemble Fractional Distillation Apparatus B Add Crude Product & Boiling Chips to Flask A->B C Apply Vacuum B->C D Heat Gently C->D E Collect & Discard Low-Boiling Fractions D->E F Collect Main Fraction at Constant Temperature E->F G Cool Apparatus F->G H Release Vacuum G->H I Recover Purified Product H->I

Figure 1. Workflow for Fractional Vacuum Distillation.

Column Chromatography

Column chromatography is a versatile technique for purifying small to medium quantities of material, offering excellent separation of components with different polarities.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice. However, due to the basic nature of anilines, which can lead to tailing and degradation on acidic silica, it is often beneficial to use deactivated silica or to add a small amount of a basic modifier to the eluent. Alternatively, alumina (neutral or basic) can be used.

    • Eluent: A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to suppress tailing.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

G A Select Stationary Phase (e.g., Silica Gel) and Eluent (e.g., Hexane/Ethyl Acetate) B Pack Chromatography Column A->B C Dissolve Crude Product in Minimal Solvent B->C D Load Sample onto Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Figure 2. Workflow for Column Chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of a sample and quantifying impurities. A reverse-phase method is generally suitable for N-alkylanilines.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of an acid modifier like formic acid or phosphoric acid (e.g., 0.1%) can be added to improve peak shape.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Typical HPLC Parameters:

Parameter Condition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradiente.g., 50-95% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for assessing purity and identifying volatile impurities.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • MS Detection: Electron ionization (EI) with a scan range appropriate for the expected masses.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The purity can be estimated from the peak areas in the TIC. The mass spectra of the peaks can be used to identify the main product and any impurities by comparison with spectral libraries.

Typical GC-MS Parameters:

Parameter Condition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1 mL/min)
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu

Summary

The purification of this compound can be effectively achieved through fractional vacuum distillation for large quantities or column chromatography for smaller scales. The choice of method and specific conditions should be guided by the nature and amount of impurities present. Purity assessment by HPLC and GC-MS is essential to confirm the success of the purification and to ensure the material is suitable for its intended use. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop robust and efficient purification strategies for this compound.

References

Application Notes and Protocols for the Characterization of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Fluoro-N-pentylaniline. The methods described herein are essential for identity confirmation, purity assessment, and quality control of this compound, which serves as a key intermediate in pharmaceutical and materials science applications. The protocols are based on established analytical techniques, including chromatography and spectroscopy. While specific data for this compound is not widely available, the provided methodologies are derived from the analysis of structurally similar compounds such as fluoroanilines and N-alkylanilines and should serve as a robust starting point for method development and validation.

Introduction

This compound (C₁₁H₁₆FN) is an organofluorine compound with applications as a precursor in the synthesis of various active pharmaceutical ingredients and specialized polymers.[1] The presence of the fluorine atom and the N-pentyl group imparts unique chemical and physical properties that necessitate thorough analytical characterization. This document outlines key analytical methods for the comprehensive analysis of this compound.

Analytical Methods Overview

A multi-faceted approach is recommended for the complete characterization of this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation and confirmation.

Analytical_Workflow GC-MS GC-MS Mass_Spec Mass Spectrometry (from GC-MS) GC-MS->Mass_Spec HPLC-UV HPLC-UV NMR NMR FTIR FTIR Sample Sample Sample->GC-MS Purity, Identification Sample->HPLC-UV Purity, Quantification Sample->NMR Structure Confirmation Sample->FTIR Functional Groups GCMS_Workflow Sample_Prep Sample Preparation (1 mg/mL in Dichloromethane) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time, Mass Spectrum) Detection->Data_Analysis Spectroscopy_Logic cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Structure Proposed Structure: This compound H1_NMR ¹H NMR (Proton Environment) Structure->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Structure->C13_NMR F19_NMR ¹⁹F NMR (Fluorine Environment) Structure->F19_NMR FTIR_Analysis FTIR (Functional Groups) Structure->FTIR_Analysis

References

Application Notes and Protocols: The Role of 4-Fluoro-N-pentylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-N-pentylaniline as a key building block in the synthesis of pharmaceutical intermediates. The inclusion of a fluorine atom on the aniline ring can significantly influence the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The N-pentyl group provides additional lipophilicity, which can be crucial for traversing cellular membranes. Consequently, this compound is a valuable precursor for a range of therapeutic agents, including those targeting neurological disorders and infectious diseases.

Core Applications

This compound and its derivatives are integral to the synthesis of various pharmaceutical intermediates. A primary application lies in the development of potent inhibitors for enzymes implicated in disease progression. For instance, substituted fluoroanilines are foundational components in the synthesis of β-secretase (BACE1) inhibitors, which are being investigated for the treatment of Alzheimer's disease.[2][3] The fluoro-substituted aromatic ring often plays a critical role in the binding interactions within the enzyme's active site.

Furthermore, the structural motif of fluoroaniline is present in various classes of drugs, highlighting the versatility of this intermediate. These include certain analgesics, anticancer agents, and fluoroquinolone antibacterials.[4] The N-pentyl group can be a key pharmacophoric element or can be further functionalized to modulate the compound's activity and pharmacokinetic profile.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a representative pharmaceutical intermediate via amide coupling.

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol details the synthesis of this compound from 4-fluoroaniline and 1-bromopentane. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline displaces the bromide ion. The use of a base is essential to neutralize the hydrobromic acid generated during the reaction.

Reaction Scheme:

Materials and Reagents:

  • 4-Fluoroaniline

  • 1-Bromopentane

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq), sodium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Add 1-bromopentane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid sodium carbonate and sodium bromide salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization Data:

  • Appearance: Colorless to pale yellow liquid.[4]

  • Molecular Formula: C₁₁H₁₆FN.[4]

  • Molecular Weight: 181.25 g/mol .[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.85 (m, 2H, Ar-H), 6.65-6.55 (m, 2H, Ar-H), 3.60 (br s, 1H, NH), 3.10 (t, J=7.2 Hz, 2H, NCH₂), 1.65-1.55 (m, 2H, CH₂), 1.40-1.30 (m, 4H, CH₂CH₂), 0.92 (t, J=7.0 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 157.5 (d, J=237.6 Hz), 144.8, 115.6 (d, J=22.2 Hz), 114.0 (d, J=7.1 Hz), 44.5, 29.3, 29.2, 22.5, 14.0.

  • MS (ESI): m/z 182.1 [M+H]⁺.

Protocol 2: Synthesis of a Pharmaceutical Intermediate via Amide Coupling

This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid, a common transformation in the synthesis of many pharmaceutical agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely used coupling system for this purpose.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its subsequent amide coupling.

Table 1: Synthesis of this compound

ParameterValue
Starting Material4-Fluoroaniline
Reagent1-Bromopentane
BaseSodium Carbonate
SolventAcetonitrile
Reaction Time16 hours
Temperature82°C (Reflux)
Yield 85-95%
Purity (by HPLC) >98%

Table 2: Synthesis of Amide Intermediate

ParameterValue
Starting MaterialThis compound
Coupling AgentsEDC, HOBt
BaseDIPEA
SolventDichloromethane
Reaction Time10 hours
TemperatureRoom Temperature
Yield 75-90%
Purity (by HPLC) >97%

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound and its subsequent conversion to a pharmaceutical intermediate.

Synthesis_Workflow_1 reagents1 4-Fluoroaniline 1-Bromopentane Na₂CO₃ Acetonitrile reaction_vessel1 Reaction Flask (Reflux, 16h) reagents1->reaction_vessel1 workup1 Workup (Filtration, Extraction) reaction_vessel1->workup1 purification1 Purification (Column Chromatography) workup1->purification1 product1 This compound purification1->product1

Caption: Workflow for the synthesis of this compound.

Synthesis_Workflow_2 cluster_reagents Reagents start This compound R-COOH reaction_vessel Reaction Flask (Room Temp, 10h) start->reaction_vessel coupling Coupling Reagents (EDC, HOBt, DIPEA) Dichloromethane coupling->reaction_vessel workup Aqueous Workup (Acid/Base Wash) reaction_vessel->workup purification Purification (Column Chromatography) workup->purification product Amide Intermediate purification->product

Caption: Workflow for amide coupling to form a pharmaceutical intermediate.

References

Application of 4-Fluoro-N-pentylaniline in Novel Polymer Development: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature and databases, detailed application notes and experimental protocols regarding the specific use of 4-Fluoro-N-pentylaniline in the development of novel polymers could not be located. While the search yielded general information about fluorinated polymers and polyanilines, concrete data, established experimental procedures, and specific applications for polymers synthesized from this particular monomer are not documented in the provided resources.

The search did identify the potential for this compound to be used in material science for developing polymers with specific properties due to its fluorinated structure. However, this remains a theoretical application without published research to substantiate it with experimental data or protocols.

Information was found for related compounds, such as 4-fluoroaniline and other fluorinated vinyl monomers, which have been successfully polymerized and characterized. For instance, studies on poly(aniline-co-fluoroaniline) have demonstrated that the incorporation of fluorine can influence the polymer's solubility and conductivity. Similarly, research on other fluorinated polymers highlights their unique properties, including high thermal stability, chemical resistance, and low surface energy. These findings suggest that a polymer derived from this compound could potentially exhibit interesting characteristics.

Despite the potential, the absence of specific research on the polymerization of this compound means that no quantitative data, detailed experimental methodologies, or established signaling pathways or workflows involving this specific polymer are available to be presented in the requested format of application notes, protocols, tables, and diagrams.

Therefore, we are unable to fulfill the request for detailed Application Notes and Protocols for the application of this compound in the development of novel polymers at this time. Further research and development in this specific area would be required to generate the necessary data and protocols.

Application Notes and Protocols for 4-Fluoro-N-pentylaniline in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-pentylaniline is a versatile building block in organic synthesis, particularly valuable in the development of novel pharmaceuticals and functional materials. Its structure, featuring a fluorine atom and an N-pentyl group on an aniline core, allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and electronic characteristics of the target molecules. Catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for incorporating this moiety into complex molecular architectures.

Generalized Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The following protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with this compound. This reaction is fundamental for the synthesis of triarylamines and other N-arylated compounds.

Reaction Scheme:

Experimental Protocol

Materials:

  • Aryl Halide (Ar-X): e.g., 1-bromo-4-tert-butylbenzene

  • Amine: this compound

  • Palladium Pre-catalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: e.g., Xantphos

  • Base: e.g., Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (1.5 mmol), the palladium pre-catalyst (e.g., 2 mol% Pd), and the phosphine ligand (e.g., 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-N-pentylaniline.

Data Presentation

The following table presents hypothetical data for the Buchwald-Hartwig amination of 1-bromo-4-tert-butylbenzene with this compound, based on typical yields for similar reactions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-bromo-4-tert-butylbenzenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001285
21-chloro-4-tert-butylbenzenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102465
31-iodo-4-tert-butylbenzenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane90892

Visualizing the Catalytic Cycle

The logical workflow of the Buchwald-Hartwig amination can be visualized to better understand the sequence of key transformations.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar_X L_nPd(II)(Ar)(X) OxAdd->PdII_Ar_X Ligand_Exch Ligand Exchange (Amine, Base) PdII_Ar_X->Ligand_Exch PdII_Amido L_nPd(II)(Ar)(NR'R'') Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Release (Ar-NR'R'') Coupled_Product Coupled Product (Ar-N(Pentyl)(C6H4F)) Red_Elim->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd Amine This compound Amine->Ligand_Exch Base Base Base->Ligand_Exch Salt Salt

Caption: General workflow for the Buchwald-Hartwig amination.

Logical Relationship of Reaction Components

The interplay between the key components of the catalytic system is crucial for a successful transformation.

Reaction_Components Catalyst Palladium Catalyst Product Coupled Product Catalyst->Product Ligand Phosphine Ligand Ligand->Catalyst stabilizes & activates Base Base Base->Catalyst activates amine Substrates Substrates (Aryl Halide & Amine) Substrates->Catalyst react at

Caption: Inter-relationship of components in the catalytic reaction.

Conclusion

While specific, detailed protocols for the catalytic use of this compound are not extensively documented in publicly available literature, the generalized Buchwald-Hartwig amination protocol provided here serves as a robust starting point for researchers. The reaction conditions can be optimized by screening different palladium catalysts, phosphine ligands, bases, and solvents to achieve the desired efficiency for the synthesis of novel N-aryl derivatives of this compound. These compounds hold significant potential for applications in drug discovery and materials science.

Application Notes and Protocols for Studying the Reaction Kinetics of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-pentylaniline is an aromatic amine of interest in medicinal chemistry and materials science. Understanding its reaction kinetics is crucial for optimizing synthetic routes, predicting product formation, and developing structure-activity relationships in drug design. These application notes provide a detailed experimental setup and protocol for studying the reaction kinetics of the N-alkylation of this compound with ethyl iodide. This reaction is a representative example of the functionalization of secondary aromatic amines.

The protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress, a widely used and reliable technique for separating and quantifying components in a reaction mixture.[1][2] The data obtained can be used to determine the rate law, rate constant, and activation energy of the reaction, providing valuable insights into its mechanism and behavior under different conditions.

Key Experiments: N-Alkylation of this compound

A common and important reaction for secondary amines is N-alkylation, which involves the formation of a new carbon-nitrogen bond.[3] Studying the kinetics of this reaction provides fundamental information about the nucleophilicity of the amine and the influence of the aromatic ring's substituents.

Experimental Objective

To determine the rate law and rate constant for the N-alkylation of this compound with ethyl iodide at a constant temperature. The reaction is as follows:

This compound + Ethyl Iodide → 4-Fluoro-N-ethyl-N-pentylaniline hydroiodide

Materials and Reagents

  • This compound (C₁₁H₁₆FN)

  • Ethyl Iodide (C₂H₅I)

  • Acetonitrile (CH₃CN), HPLC grade

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (CH₃OH), HPLC grade

  • Water, deionized

  • Nitrogen gas (N₂), high purity

Experimental Setup

The reaction is carried out in a temperature-controlled reaction vessel, and samples are periodically withdrawn for HPLC analysis.

  • Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.

  • Constant Temperature Bath: To maintain a precise reaction temperature (e.g., 50°C).

  • HPLC System: Equipped with a C18 reversed-phase column, a UV detector, and an autosampler.[2]

  • Syringes and Filters: For sample withdrawal and preparation.

Experimental Protocols

Protocol 1: Determination of Reaction Order with Respect to this compound

This protocol uses the method of initial rates to determine the reaction order.[4][5]

  • Preparation:

    • Prepare stock solutions of this compound and ethyl iodide in acetonitrile.

    • Set up a series of reactions with a constant concentration of ethyl iodide and varying concentrations of this compound (see Table 1).

  • Reaction Procedure:

    • To the reaction vessel, add the specified volume of the this compound stock solution, acetonitrile, and potassium carbonate.

    • Place the vessel in the constant temperature bath and allow it to equilibrate for 15 minutes under a nitrogen atmosphere.

    • Initiate the reaction by adding the specified volume of the ethyl iodide stock solution.

    • Start the timer immediately.

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., every 10 minutes for the first hour).

    • Immediately quench the reaction in the aliquot by diluting it with a known volume of cold methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample by HPLC to determine the concentration of the product, 4-Fluoro-N-ethyl-N-pentylaniline, or the remaining this compound. The UV detector can be set to a wavelength where the product has a distinct absorbance from the reactants.[2]

  • Data Analysis:

    • Plot the concentration of the product versus time for each run.

    • Determine the initial rate of reaction for each run from the initial slope of the concentration-time curve.

    • Compare the initial rates at different initial concentrations of this compound to determine the reaction order with respect to this reactant.

Protocol 2: Determination of Reaction Order with Respect to Ethyl Iodide
  • Procedure:

    • Follow the same procedure as in Protocol 1, but this time keep the concentration of this compound constant and vary the concentration of ethyl iodide (see Table 2).

  • Data Analysis:

    • Determine the initial rate for each run as described in Protocol 1.

    • Compare the initial rates at different initial concentrations of ethyl iodide to determine the reaction order with respect to this reactant.

Data Presentation

The following tables summarize the experimental conditions for determining the rate law.

Table 1: Experimental Conditions for Determining the Order with Respect to this compound

Run[this compound] (mol/L)[Ethyl Iodide] (mol/L)Temperature (°C)
10.10.550
20.20.550
30.30.550

Table 2: Experimental Conditions for Determining the Order with Respect to Ethyl Iodide

Run[this compound] (mol/L)[Ethyl Iodide] (mol/L)Temperature (°C)
40.10.550
50.11.050
60.11.550

Table 3: Hypothetical Kinetic Data

RunInitial Rate (mol/L·s)
11.2 x 10⁻⁵
22.4 x 10⁻⁵
33.6 x 10⁻⁵
41.2 x 10⁻⁵
52.4 x 10⁻⁵
63.6 x 10⁻⁵

From the data in Table 3, it can be inferred that the reaction is first order with respect to both this compound and ethyl iodide. The overall reaction order is second order. The rate law can be expressed as:

Rate = k[this compound][Ethyl Iodide]

The rate constant, k, can be calculated for each run and an average value can be determined.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions setup_reaction Set up Reaction Vessels prep_stock->setup_reaction add_reactants Add Reactants & Equilibrate setup_reaction->add_reactants initiate_reaction Initiate Reaction add_reactants->initiate_reaction monitor_reaction Monitor Temperature initiate_reaction->monitor_reaction sampling Withdraw Aliquots monitor_reaction->sampling quench Quench Reaction sampling->quench filter_sample Filter Sample quench->filter_sample hplc_analysis HPLC Analysis filter_sample->hplc_analysis plot_data Plot Concentration vs. Time hplc_analysis->plot_data calc_rate Calculate Initial Rates plot_data->calc_rate det_order Determine Reaction Order calc_rate->det_order calc_k Calculate Rate Constant det_order->calc_k

Caption: Experimental workflow for the kinetic study of this compound N-alkylation.

Reaction_Pathway reactant1 This compound transition_state Transition State reactant1->transition_state reactant2 Ethyl Iodide reactant2->transition_state product 4-Fluoro-N-ethyl-N-pentylaniline Hydroiodide transition_state->product k

Caption: Simplified reaction pathway for the N-alkylation of this compound.

References

Application Notes and Protocols for the Safe Handling and Storage of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 4-Fluoro-N-pentylaniline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data for the closely related compounds 4-n-Pentylaniline and 4-Fluoroaniline. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile that combines the toxicological properties of both parent structures.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on the data for related compounds, it should be considered:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Corrosive/Irritant: Causes skin irritation and serious eye irritation.[1] May cause severe skin burns and eye damage.[2][3]

  • Respiratory Irritant: May cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated)
PictogramHazard Class
alt text
Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Tract Irritation
alt text
Skin Corrosion, Serious Eye Damage
Hazard and Precautionary Statements (Anticipated)
Statement TypeCodeStatement
HazardH302Harmful if swallowed.[2][3]
HazardH312Harmful in contact with skin.
HazardH314Causes severe skin burns and eye damage.[2][3]
HazardH315Causes skin irritation.[1]
HazardH319Causes serious eye irritation.[1]
HazardH332Harmful if inhaled.
HazardH335May cause respiratory irritation.[1]
PrecautionaryP260Do not breathe dust/fume/gas/mist/vapors/spray.[4]
PrecautionaryP264Wash skin thoroughly after handling.[1]
PrecautionaryP270Do not eat, drink or smoke when using this product.[1]
PrecautionaryP280Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
PrecautionaryP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
PrecautionaryP302+P352IF ON SKIN: Wash with plenty of soap and water.[6]
PrecautionaryP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
PrecautionaryP310Immediately call a POISON CENTER or doctor/physician.[3]
PrecautionaryP403+P233Store in a well-ventilated place. Keep container tightly closed.[6]
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound and its parent compounds.

PropertyThis compound4-Fluoroaniline4-n-Pentylaniline
Molecular Formula C₁₁H₁₆FN[7]C₆H₆FN[3]C₁₁H₁₇N
Molecular Weight 181.25 g/mol [7]111.12 g/mol [3]163.26 g/mol
Appearance Colorless to pale yellow liquid[7]Clear, dark yellow liquid[3]No data
Boiling Point No data187 °C at 1023 hPa[3]No data
Melting Point No data-1.9 °C[8]No data
Flash Point No data74 °C (closed cup)[3]No data
Density No data1.173 g/cm³ at 25 °C[3]No data
Solubility in Water Likely immiscibleNo data available, but likely poorly solubleNo data

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the minimum required PPE.

PPE_Workflow Diagram 1: Personal Protective Equipment (PPE) Protocol cluster_ppe Minimum Required PPE lab_coat Flame-retardant lab coat gloves Nitrile or neoprene gloves (double-gloving recommended) lab_coat->gloves Don goggles Chemical safety goggles gloves->goggles Don face_shield Face shield (when handling larger quantities or potential for splash) goggles->face_shield Assess need respirator Use in a certified chemical fume hood face_shield->respirator Ensure end Proceed with Experiment respirator->end start Before Handling start->lab_coat Don

Caption: Diagram 1: Personal Protective Equipment (PPE) Protocol.

Engineering Controls
  • Fume Hood: Always handle this compound inside a certified chemical fume hood with good ventilation.[9]

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[1]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and engineering controls are functioning properly.

  • Dispensing:

    • Use a chemical-resistant syringe or pipette for transferring the liquid.

    • Avoid creating aerosols.

    • Keep the container tightly closed when not in use.[9]

  • Heating: Avoid heating the compound. If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation. Keep away from open flames, hot surfaces, and sources of ignition.[4]

  • Waste Disposal:

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

    • Dispose of chemical waste through a licensed professional waste disposal service.[3]

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Storage_Protocol Diagram 2: Storage Protocol for this compound storage_location Store in a cool, dry, and well-ventilated area container Keep in a tightly closed, original or compatible container storage_location->container incompatibles Store away from incompatible materials: - Strong oxidizing agents - Acids - Acid chlorides - Acid anhydrides - Chloroformates container->incompatibles ignition_sources Keep away from heat, sparks, and open flames incompatibles->ignition_sources

Caption: Diagram 2: Storage Protocol for this compound.

  • Conditions to Avoid: Heat, flames, and sparks.[3]

  • Incompatible Materials: Acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[3]

Emergency Procedures

First Aid Measures

The following table outlines the immediate first aid response in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Procedures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[9]

    • Do not use combustible materials, such as sawdust.

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

These protocols are intended as a guide and should be supplemented by a thorough risk assessment for any specific experimental procedure involving this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Application Notes and Protocols for Pilot Plant Production of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the synthesis of 4-Fluoro-N-pentylaniline, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary scalable methods for its pilot plant production: Reductive Amination and N-Alkylation. Both methods have been developed to ensure high yield, purity, and operational safety, making them suitable for scale-up operations.

Method 1: Reductive Amination of 4-Fluoroaniline with Valeraldehyde

This method involves the reaction of 4-fluoroaniline with valeraldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired N-pentylaniline. This one-pot process is efficient and minimizes waste.

Experimental Protocol
  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser is charged with 4-fluoroaniline (5.0 kg, 45.0 mol) and methanol (40 L).

  • Initial Mixing: The mixture is stirred at 300 rpm under a nitrogen atmosphere until the 4-fluoroaniline is fully dissolved.

  • Aldehyde Addition: Valeraldehyde (4.2 kg, 48.8 mol) is added dropwise to the reactor over a period of 1 hour, maintaining the internal temperature below 30°C.

  • Imine Formation: The reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete formation of the imine intermediate.

  • Reduction: The reactor is cooled to 10°C. Sodium borohydride (1.9 kg, 50.2 mol) is added portion-wise over 2 hours, ensuring the temperature does not exceed 20°C.

  • Quenching: After the addition is complete, the reaction is stirred for another 3 hours at room temperature. The reaction is then carefully quenched by the slow addition of water (20 L).

  • Extraction and Wash: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 L). The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated to yield the crude product. The crude this compound is then purified by vacuum distillation.

Process Workflow

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reactor Charge Reactor with 4-Fluoroaniline and Methanol Add_Valeraldehyde Add Valeraldehyde Charge_Reactor->Add_Valeraldehyde Form_Imine Imine Formation Add_Valeraldehyde->Form_Imine Add_NaBH4 Add Sodium Borohydride Form_Imine->Add_NaBH4 Quench Quench with Water Add_NaBH4->Quench Solvent_Removal Methanol Removal Quench->Solvent_Removal Extraction Ethyl Acetate Extraction Solvent_Removal->Extraction Wash Brine Wash Extraction->Wash Drying Drying over Na2SO4 Wash->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Reductive Amination Workflow

Quantitative Data
ParameterValue
Reactants
4-Fluoroaniline5.0 kg (45.0 mol)
Valeraldehyde4.2 kg (48.8 mol, 1.08 eq)
Sodium Borohydride1.9 kg (50.2 mol, 1.12 eq)
Solvents
Methanol40 L
Ethyl Acetate60 L
Water20 L
Brine15 L
Reaction Conditions
Temperature (Aldehyde Add.)< 30°C
Temperature (Reduction)10 - 20°C
Reaction Time~ 6 hours
Results
Yield (Crude)~ 7.5 kg
Yield (Purified)6.8 kg (83%)
Purity (HPLC)> 99.0%

Method 2: N-Alkylation of 4-Fluoroaniline with 1-Bromopentane

This classical method involves the direct alkylation of 4-fluoroaniline with 1-bromopentane in the presence of a base. This approach is straightforward and employs readily available reagents.

Experimental Protocol
  • Reactor Setup: A 100 L jacketed glass reactor is charged with 4-fluoroaniline (5.0 kg, 45.0 mol), potassium carbonate (7.5 kg, 54.3 mol), and acetonitrile (50 L).

  • Heating and Addition: The mixture is heated to 80°C with vigorous stirring. 1-Bromopentane (7.4 kg, 49.0 mol) is then added dropwise over 2 hours.

  • Reaction Monitoring: The reaction is monitored by HPLC. The mixture is maintained at 80°C for 8-10 hours until the starting material is consumed.

  • Cooling and Filtration: The reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the filter cake is washed with acetonitrile (2 x 5 L).

  • Solvent Removal: The combined filtrate is concentrated under reduced pressure to remove the acetonitrile.

  • Workup: The residue is dissolved in ethyl acetate (40 L) and washed with water (2 x 20 L) and brine (15 L).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude product.

  • Purification: The crude oil is purified by fractional distillation under reduced pressure to afford pure this compound.

Process Workflow

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reactor Charge Reactor with 4-Fluoroaniline, K2CO3, and Acetonitrile Heat_Mixture Heat to 80°C Charge_Reactor->Heat_Mixture Add_Bromopentane Add 1-Bromopentane Heat_Mixture->Add_Bromopentane Reaction_Time Maintain at 80°C for 8-10h Add_Bromopentane->Reaction_Time Cool_Filter Cool and Filter Salts Reaction_Time->Cool_Filter Solvent_Removal Acetonitrile Removal Cool_Filter->Solvent_Removal Extraction Ethyl Acetate Dissolution and Wash Solvent_Removal->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: N-Alkylation Workflow

Quantitative Data
ParameterValue
Reactants
4-Fluoroaniline5.0 kg (45.0 mol)
1-Bromopentane7.4 kg (49.0 mol, 1.09 eq)
Potassium Carbonate7.5 kg (54.3 mol, 1.2 eq)
Solvents
Acetonitrile60 L
Ethyl Acetate40 L
Water40 L
Brine15 L
Reaction Conditions
Temperature80°C
Reaction Time8 - 10 hours
Results
Yield (Crude)~ 7.8 kg
Yield (Purified)6.5 kg (80%)
Purity (HPLC)> 99.0%

Safety Considerations

  • All operations should be conducted in a well-ventilated area or under a fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • 4-Fluoroaniline is toxic and should be handled with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. It should be handled in a dry, inert atmosphere.

  • 1-Bromopentane is a flammable liquid and an irritant.

  • Follow all institutional and local safety guidelines for handling chemicals and performing chemical reactions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluoro-N-pentylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Reductive Amination: This is often the preferred method due to its high selectivity for the secondary amine. It involves the reaction of 4-fluoroaniline with pentanal (valeraldehyde) to form an intermediate imine, which is then reduced in situ to the target amine. This approach minimizes the common issue of overalkylation.[1]

  • Direct N-Alkylation: This method involves the reaction of 4-fluoroaniline with a pentyl halide, such as 1-bromopentane. However, this reaction is notoriously difficult to control and often results in a mixture of the desired secondary amine, the starting primary amine, and the overalkylated tertiary amine (N,N-dipentyl-4-fluoroaniline), leading to low yields and complex purification.[1][2]

Q2: Why is my direct N-alkylation of 4-fluoroaniline with 1-bromopentane giving a low yield?

A2: Direct alkylation of primary amines is prone to overalkylation. The product, this compound, is also a nucleophile and can react with another molecule of 1-bromopentane to form the tertiary amine. This subsequent reaction is often faster than the initial alkylation, leading to significant byproduct formation.[2] For laboratory synthesis where high purity is desired, reductive amination is generally a superior alternative.[1]

Q3: Can Buchwald-Hartwig amination be used for this synthesis?

A3: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond.[3] This would typically involve reacting an aryl halide (e.g., 1-bromo-4-fluorobenzene) with pentylamine. While highly effective and tolerant of many functional groups, it requires specialized palladium catalysts and ligands (like XPhos or SPhos), making it a more complex and expensive option compared to reductive amination for this specific target.[4][5]

Troubleshooting Guide: Reductive Amination

Reductive amination is the most reliable route for this synthesis. Below are common issues and their solutions.

Problem: Very Low or No Product Formation

Q: I'm performing a reductive amination of 4-fluoroaniline and pentanal, but I'm getting a very low yield. What could be the cause?

A: Low yield in reductive amination can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine Formation: The initial condensation of the amine and aldehyde to form an imine is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions, as water can hinder imine formation. Using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can improve imine concentration before adding the reducing agent.[6]

  • Incorrect pH: Imine formation is typically catalyzed by mild acid (pH 4-5).[1] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.

    • Solution: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture before or during the condensation step.[7][8]

  • Premature Aldehyde Reduction: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the pentanal to pentanol before it has a chance to form the imine.[1][9]

    • Solution: Use a milder reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][9] Alternatively, allow the imine to form completely before adding NaBH₄.[9]

Problem: Significant Amount of Unreacted 4-Fluoroaniline

Q: My final product mixture contains a large amount of the starting 4-fluoroaniline. How can I improve the conversion?

A: This indicates that either the reaction did not go to completion or the imine intermediate did not form efficiently.

  • Stoichiometry: The relative amounts of reactants can influence the reaction equilibrium.

    • Solution: Try using a slight excess (1.1-1.2 equivalents) of the less valuable reagent. In this case, using a slight excess of pentanal can help drive the reaction forward.[10]

  • Reaction Time/Temperature: The reaction may not have had enough time to complete.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[7] Gentle heating (e.g., 40-50 °C) can sometimes facilitate imine formation, but be cautious as it can also promote side reactions depending on the reagents used.

Problem: Presence of Pentanol as a Major Byproduct

Q: I've isolated my product, but it's contaminated with pentanol. Why did this happen and how can I avoid it?

A: The formation of pentanol is a clear sign of competitive reduction of the pentanal starting material.

  • Choice of Reducing Agent: As mentioned, this is the most common cause. Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines.[9]

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde and is often used in a one-pot procedure.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and requires careful handling to avoid the generation of HCN gas, especially under acidic conditions.[11]

Data Presentation: Comparison of Reducing Agents

The table below summarizes the characteristics of common reducing agents used for this synthesis.

Reducing AgentFormulaTypical Solvent(s)SelectivityProsCons
Sodium BorohydrideNaBH₄Methanol, EthanolLowInexpensive, readily availableCan reduce the starting aldehyde[9]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFHighHighly selective for imines[1]Highly toxic, potential for HCN release[11]
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, DCMHighHighly selective, mild, often used one-pot[8]Water-sensitive, not compatible with methanol[9]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This is a reliable and commonly used protocol for N-alkylation.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoroaniline (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add pentanal (1.1 eq.) to the solution and stir the mixture at room temperature.

  • Imine Formation (Optional Acid Catalyst): Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and allow the mixture to stir for 20-30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[6]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis.

TroubleshootingWorkflow start_node Low Yield or No Reaction Observed check_step check_step start_node->check_step Start Troubleshooting action_step1 1. Add catalytic AcOH (pH 4-5) 2. Use molecular sieves 3. Check starting material purity check_step->action_step1 Imine Formation Problem? action_step2 1. Switch to NaBH(OAc)₃ 2. Ensure imine forms before   adding NaBH₄ check_step->action_step2 Reduction Problem? action_step3 1. Increase reaction time 2. Use slight excess of pentanal 3. Monitor by TLC check_step->action_step3 Incomplete Reaction? action_step action_step result_node Improved Yield action_step1->result_node action_step2->result_node action_step3->result_node

Caption: A logical workflow for diagnosing and solving low-yield problems.

Key Chemical Transformations

This diagram shows the desired reductive amination pathway versus the common side reaction in direct alkylation.

ReactionPathways cluster_main Desired Pathway: Reductive Amination cluster_side Side Reaction: Direct Alkylation Problem A 4-Fluoroaniline + Pentanal B Imine Intermediate A->B + H₂O C This compound (Product) B->C + [H] (e.g., NaBH(OAc)₃) D 4-Fluoroaniline + 1-Bromopentane E This compound D->E - HBr F N,N-dipentyl-4-fluoroaniline (Overalkylation) E->F + 1-Bromopentane - HBr

Caption: Comparison of the desired synthesis route and a major side reaction.

References

common side reactions in the synthesis of 4-Fluoro-N-pentylaniline and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-N-pentylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through several methods, with the most common being the N-alkylation of 4-fluoroaniline.[1] This involves reacting 4-fluoroaniline with a pentyl halide, such as pentyl bromide or iodide, in the presence of a base.[1] Other methods include the direct amination of 4-fluoronitrobenzene with pentylamine and the reduction of a nitro compound precursor.[1]

Q2: What are the primary side reactions to be aware of during the N-alkylation of 4-fluoroaniline?

A2: The most common side reaction is over-alkylation, which leads to the formation of the tertiary amine, 4-Fluoro-N,N-dipentylaniline. This occurs when the initially formed secondary amine product reacts further with the alkylating agent. Another common issue is the presence of unreacted 4-fluoroaniline in the final product mixture.

Q3: How can I minimize the formation of the di-alkylated side product?

A3: To minimize di-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the aniline starting material relative to the alkylating agent can favor the formation of the mono-alkylated product. Additionally, reaction conditions such as temperature and reaction time should be carefully monitored. Lowering the reaction temperature and avoiding prolonged reaction times after the consumption of the starting material can help reduce the extent of the second alkylation.

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is essential for neutralizing the hydrohalic acid (e.g., HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic and stop the reaction. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The choice of base can influence the reaction rate and selectivity, with inorganic bases like potassium carbonate often being a good starting point for achieving selective mono-alkylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive alkylating agent. 2. Insufficiently strong or soluble base. 3. Reaction temperature is too low. 4. Deactivation of 4-fluoroaniline by protonation.1. Check the purity and age of the pentyl bromide. Consider using pentyl iodide, which is more reactive. 2. Ensure the base is finely powdered and well-dispersed. Consider switching to a stronger or more soluble base like potassium carbonate in a polar aprotic solvent. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Ensure an adequate amount of base is present to neutralize the acid byproduct.
High Amount of Di-alkylated Side Product 1. Molar ratio of reactants is incorrect (excess alkylating agent). 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a slight excess of 4-fluoroaniline (e.g., 1.1 to 1.2 equivalents) relative to pentyl bromide. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC and stop it once the 4-fluoroaniline is consumed.
Presence of Unreacted 4-fluoroaniline 1. Insufficient amount of alkylating agent. 2. Reaction not run to completion (insufficient time or temperature).1. Ensure the stoichiometry is correct. If the issue persists, a small excess of pentyl bromide can be used, but this may increase di-alkylation. 2. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed.
Difficulty in Purifying the Product 1. Similar polarities of the product and side products. 2. Formation of emulsions during aqueous work-up.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Consider an acid-base extraction to separate the basic amine products from neutral impurities. To break emulsions, add a small amount of brine or gently swirl instead of vigorous shaking.

Experimental Protocols

General Protocol for N-alkylation of 4-fluoroaniline

This protocol is a general guideline and may require optimization.

Materials:

  • 4-fluoroaniline

  • 1-bromopentane

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile or DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the base.

  • Add 1-bromopentane (1.05 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux (for acetonitrile, ~82°C) and monitor the reaction progress using TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete (typically after several hours, as indicated by the consumption of the 4-fluoroaniline), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity to elute the products. The less polar di-alkylated product will elute first, followed by the desired mono-alkylated product, and finally the more polar unreacted 4-fluoroaniline.

  • Procedure: a. Pack a glass column with silica gel slurry in hexanes. b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Alternative Purification Protocol: Acid-Base Extraction

This method is useful for separating the amine products from non-basic impurities.

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add 1 M hydrochloric acid (HCl).

  • Shake the funnel gently to extract the basic amines into the aqueous acidic layer. The amines will be protonated and become water-soluble salts.

  • Separate the aqueous layer.

  • Wash the organic layer with 1 M HCl again to ensure complete extraction of the amines.

  • Combine the aqueous layers and cool them in an ice bath.

  • Slowly add a base, such as 2 M sodium hydroxide (NaOH), to the aqueous layer with stirring until the solution is basic (pH > 10). This will deprotonate the amine salts, causing the free amines to precipitate or form an oily layer.

  • Extract the free amines back into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it to obtain the purified amine mixture. This mixture will still contain both mono- and di-alkylated products, which will then require separation by chromatography.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-fluoroanilineC₆H₆FN111.12187
1-bromopentaneC₅H₁₁Br151.04129-130
This compound C₁₁H₁₆FN 181.25 ~250-260 (estimated)
4-Fluoro-N,N-dipentylanilineC₁₆H₂₆FN251.38>260 (estimated)

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (4-fluoroaniline, 1-bromopentane, K₂CO₃, Solvent) Reflux Heating under Reflux Reaction_Setup->Reflux Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Filtration Filtration Monitoring->Filtration Reaction Complete Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Aqueous Extraction Evaporation1->Extraction Drying Drying Organic Layer Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Chromatography Column Chromatography Evaporation2->Chromatography Crude Product Analysis Product Analysis (NMR, GC-MS) Chromatography->Analysis

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Guide High_Dialkylation High Di-alkylation Suboptimal_Conditions Suboptimal Conditions (Temp, Time, Base) High_Dialkylation->Suboptimal_Conditions Incorrect_Stoichiometry Incorrect Stoichiometry High_Dialkylation->Incorrect_Stoichiometry Unreacted_SM Unreacted Starting Material Unreacted_SM->Suboptimal_Conditions Unreacted_SM->Incorrect_Stoichiometry Optimize_Conditions Optimize Temp, Time, Base Suboptimal_Conditions->Optimize_Conditions Monitor_Reaction Monitor Reaction (TLC) Suboptimal_Conditions->Monitor_Reaction Adjust_Stoichiometry Adjust Stoichiometry Incorrect_Stoichiometry->Adjust_Stoichiometry Incorrect_Stoichiometry->Monitor_Reaction Inactive_Reagent Inactive_Reagent Check_Reagents Check_Reagents Inactive_Reagent->Check_Reagents

Caption: Troubleshooting logic for the synthesis of this compound.

References

troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Fluoro-N-pentylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities arise from the N-alkylation of 4-fluoroaniline with a pentyl halide (e.g., pentyl bromide). These include:

  • Unreacted starting materials: 4-fluoroaniline and pentyl bromide.

  • Over-alkylation byproduct: N,N-dipentyl-4-fluoroaniline.

  • Oxidation products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, causing the product to appear as a pale yellow to red-brown liquid.[1][2][3]

  • Side-reaction products: Depending on the reaction conditions, other minor byproducts may be formed.

Q2: My purified this compound is colored (yellow to brownish). What is the cause and how can I fix it?

A2: The coloration is typically due to the formation of oxidized impurities, a common issue with anilines.[1][2][3] To obtain a colorless product, you can try the following:

  • Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. Filter the mixture through a pad of celite to remove the carbon.

  • Fresh Distillation: Purifying the material by vacuum distillation immediately before use can yield a colorless liquid. However, the product may recolor upon storage if exposed to air and light.

  • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: What are the recommended purification methods for this compound?

A3: The primary methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities.

Q4: I am struggling with the column chromatography of my product. It is streaking and the separation is poor. What can I do?

A4: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Consider using basic alumina as the stationary phase, which is more compatible with basic compounds.

  • Use amine-functionalized silica: Pre-treated silica gel with amino groups is commercially available and can significantly improve the chromatography of amines.

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: Low yield or no product distilling over at the expected temperature.

dot

cluster_start Start: Low/No Product cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions cluster_end Outcome start Low or No Product Distilling check_pressure Is the vacuum pressure low enough? start->check_pressure check_temp Is the heating bath temperature adequate? start->check_temp check_setup Is the distillation setup assembled correctly? start->check_setup solution_pressure Improve vacuum (check for leaks, use a better pump). check_pressure->solution_pressure solution_temp Gradually increase the bath temperature. check_temp->solution_temp solution_setup Ensure all joints are properly sealed and the condenser has adequate cooling. check_setup->solution_setup end_node Successful Distillation solution_pressure->end_node solution_temp->end_node solution_setup->end_node

Caption: Troubleshooting workflow for low or no product yield during vacuum distillation.

ParameterPossible CauseRecommended Action
Vacuum Pressure The vacuum is not low enough, resulting in a higher than expected boiling point.Check all seals and joints for leaks. Ensure the vacuum pump is operating correctly and is appropriate for the desired pressure. A typical pressure for distilling high-boiling amines is <1 mmHg.
Heating Temperature The heating bath temperature is too low.Gradually increase the temperature of the heating mantle or oil bath. Be mindful of potential decomposition at very high temperatures.
System Leaks Leaks in the distillation apparatus prevent reaching the necessary vacuum.Ensure all ground glass joints are properly greased and sealed. Check for cracks in the glassware.
Thermometer Placement The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is in equilibrium with the distilling liquid.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

Physical Properties for Distillation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
4-Fluoroaniline (Starting Material)111.12188 °C at 767 mmHg[4][5]
Pentyl Bromide (Starting Material)151.04~129-130 °C
This compound (Product) 181.25 Estimated: >200 °C (likely requires vacuum distillation)
N,N-dipentyl-4-fluoroaniline (Byproduct)251.40Estimated: >250 °C (will have a significantly higher boiling point than the desired product)

Note: The boiling points for this compound and N,N-dipentyl-4-fluoroaniline are estimations based on related structures as exact literature values were not found. The boiling point of the non-fluorinated analog, 4-n-pentylaniline, is 130 °C.[6] The presence of the fluorine atom is expected to increase the boiling point.

Purification by Column Chromatography

Problem: Poor separation of the product from impurities, or the product is not eluting from the column.

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cluster_start Start: Poor Separation cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions cluster_end Outcome start Poor Separation or No Elution check_solvent Is the solvent system appropriate? start->check_solvent check_interaction Is the product sticking to the silica? start->check_interaction check_loading Was the column loaded correctly? start->check_loading solution_solvent Optimize the eluent polarity (TLC analysis). check_solvent->solution_solvent solution_interaction Add triethylamine to the eluent or use basic alumina. check_interaction->solution_interaction solution_loading Ensure a concentrated band of sample was loaded. check_loading->solution_loading end_node Successful Chromatography solution_solvent->end_node solution_interaction->end_node solution_loading->end_node

Caption: Troubleshooting workflow for column chromatography purification issues.

ParameterPossible CauseRecommended Action
Eluent Polarity The solvent system is either too polar (impurities co-elute) or not polar enough (product does not move).Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good starting point for N-alkylanilines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
Amine-Silica Interaction The basic amine group is interacting strongly with the acidic silica gel, causing tailing and irreversible adsorption.Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica. Alternatively, use a less acidic stationary phase like basic alumina.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
Sample Loading The sample was not loaded in a concentrated band, leading to broad peaks and poor separation.Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column in as narrow a band as possible.

Experimental Protocols

General Synthesis of this compound

This protocol is a general procedure for the N-alkylation of 4-fluoroaniline.

dot

cluster_synthesis Synthesis Workflow A 1. Combine 4-fluoroaniline, pentyl bromide, and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF or acetonitrile). B 2. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. A->B C 3. Cool the reaction and add water. B->C D 4. Extract the product with an organic solvent (e.g., ethyl acetate). C->D E 5. Wash the organic layer with water and brine. D->E F 6. Dry the organic layer over an anhydrous salt (e.g., Na2SO4). E->F G 7. Concentrate the solution under reduced pressure to obtain the crude product. F->G

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Fluoroaniline

  • Pentyl bromide

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-fluoroaniline (1 equivalent), pentyl bromide (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Heat the reaction mixture with stirring at a temperature between 60-80 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: Vacuum Distillation
  • Set up a vacuum distillation apparatus with a short path distillation head.

  • Ensure all glassware is dry and free of cracks.

  • Add the crude this compound to the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum, and once the pressure has stabilized, begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. The forerun, containing any residual solvent or unreacted pentyl bromide, should be discarded.

  • The purified product should be collected as a colorless to pale yellow liquid.[1]

Purification Protocol: Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: 4-Fluoro-N-pentylaniline Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 4-Fluoro-N-pentylaniline.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques.

1.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: I am observing significant peak tailing for this compound in my GC-MS analysis. What could be the cause and how can I resolve it?

Answer:

Peak tailing for amine compounds like this compound is a common issue in GC-MS analysis and can be attributed to several factors:

  • Active Sites in the GC System: Free silanol groups on the surface of the inlet liner, column, or even in the transfer line can interact with the basic amine group, leading to peak tailing.

    • Solution:

      • Use a deactivated inlet liner (e.g., silylated liner).

      • Employ a GC column specifically designed for amine analysis (e.g., a base-deactivated column).

      • Condition your column according to the manufacturer's instructions before analysis.

  • Improper Injection Technique: A slow injection or a large injection volume can lead to band broadening and peak tailing.

    • Solution:

      • Use a fast autosampler injection.

      • Optimize the injection volume; a smaller volume is often better.

  • Column Overloading: Injecting too concentrated a sample can saturate the stationary phase.

    • Solution:

      • Dilute your sample and re-inject.

Experimental Protocol: GC-MS Analysis of this compound

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range 50-500 amu

1.2 High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am struggling with poor peak shape and inconsistent retention times for this compound in my reverse-phase HPLC analysis. What should I do?

Answer:

These issues in HPLC are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Silanol Interactions: Residual silanol groups on the C18 stationary phase can interact with the amine, causing peak tailing.

    • Solution:

      • Use an end-capped C18 column or a column specifically designed for basic compounds.

      • Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or 10 mM ammonium formate, to mask the silanol groups.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like anilines.

    • Solution:

      • Buffer the mobile phase to a pH where the analyte is in a single ionic form (for anilines, a slightly acidic to neutral pH is often optimal). A mobile phase containing 0.1% formic acid or acetic acid is a good starting point.

  • Column Contamination: Buildup of contaminants on the column can lead to inconsistent results.

    • Solution:

      • Flush the column with a strong solvent (e.g., isopropanol or methanol/acetonitrile mixture) after each batch of samples.

Experimental Protocol: HPLC Analysis of this compound

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

1.3 Fourier-Transform Infrared (FTIR) Spectroscopy

Question: My FTIR spectrum of this compound has a very broad peak in the 3300-3500 cm⁻¹ region, making it difficult to interpret. What does this indicate?

Answer:

A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of N-H stretching vibrations in secondary amines. The broadening is often due to hydrogen bonding.

  • Intermolecular Hydrogen Bonding: In a neat or concentrated sample, this compound molecules can form hydrogen bonds with each other, leading to a broad N-H stretch.

    • Solution:

      • If you need to observe a sharper N-H peak, you can dilute the sample in a non-polar solvent that does not hydrogen bond, such as carbon tetrachloride (CCl₄) or hexane. However, be aware of solvent-induced shifts in peak positions.[1]

  • Presence of Water: Contamination with water will also result in a broad O-H stretching band in a similar region, which can overlap with the N-H stretch.

    • Solution:

      • Ensure your sample and the ATR crystal or salt plates are completely dry. Use a desiccator for storage of KBr pellets and salt plates.

Experimental Protocol: FTIR Sample Preparation for Liquid Amines

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Place a single drop of this compound directly onto the center of the crystal.

    • Acquire the spectrum.

    • Clean the crystal thoroughly after analysis.

  • Neat Liquid on Salt Plates (e.g., NaCl or KBr):

    • Place one or two drops of the liquid sample onto a clean, dry salt plate.

    • Carefully place a second salt plate on top to create a thin film of the liquid.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

    • Clean the plates immediately after use with a suitable dry solvent.

Section 2: Frequently Asked Questions (FAQs)

2.1 General Characterization

Question: What are the expected key characteristics of this compound in different analytical techniques?

Answer:

Based on the structure and comparison with similar compounds, the following characteristics can be expected. Please note that the NMR and MS data are predicted and should be confirmed with experimental data.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to -NH)6.5 - 6.7m2H
Aromatic (ortho to -F)6.8 - 7.0m2H
N-H~3.6br s1H
N-CH₂3.0 - 3.2t2H
-CH₂- (x3)1.2 - 1.7m6H
-CH₃0.8 - 1.0t3H

Predicted ¹³C NMR Data (in CDCl₃)

CarbonChemical Shift (ppm)
C-F155 - 160 (d, J ≈ 240 Hz)
C-NH144 - 148
Aromatic CH (ortho to -F)115 - 117 (d, J ≈ 22 Hz)
Aromatic CH (ortho to -NH)113 - 115 (d, J ≈ 7 Hz)
N-CH₂44 - 46
-CH₂-29 - 30
-CH₂-22 - 23
-CH₂-14 - 15
-CH₃~14

Expected Mass Spectrometry Fragmentation (EI)

m/zFragment Interpretation
181Molecular Ion [M]⁺
124[M - C₄H₉]⁺ (Loss of butyl radical)
110[M - C₅H₁₁]⁺ (Loss of pentyl radical)
95[C₆H₄F]⁺ (Fluorophenyl cation)

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3350 - 3450N-H stretch (secondary amine)
3000 - 3100Aromatic C-H stretch
2850 - 2960Aliphatic C-H stretch
1590 - 1620Aromatic C=C stretch
1500 - 1520Aromatic C=C stretch
1200 - 1250C-N stretch (aromatic amine)
1150 - 1250C-F stretch (aromatic)
810 - 840p-disubstituted benzene C-H bend

2.2 Purity and Stability

Question: What are the common impurities I might encounter in a sample of this compound and how can I detect them?

Answer:

Common impurities can arise from the synthesis and storage of this compound.

  • Starting Materials: Unreacted 4-fluoroaniline or pentyl bromide/iodide may be present.

  • Over-alkylation Products: The formation of the tertiary amine, 4-Fluoro-N,N-dipentylaniline, is a common side product.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

These impurities can typically be detected by:

  • GC-MS: Will show separate peaks with different retention times and mass spectra.

  • HPLC: Will show additional peaks in the chromatogram.

  • ¹H NMR: Will show extra signals, for example, two pentyl groups in the case of the tertiary amine.

Question: Is this compound stable, and are there any special storage considerations?

Answer:

Anilines, in general, are prone to oxidation, which is often indicated by a change in color from colorless/pale yellow to brown or dark red. The presence of the electron-withdrawing fluorine atom can influence its stability.[2]

Storage Recommendations:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Protect from light.

  • Store in a cool, dark place.

Section 3: Visualized Workflows

Diagram 1: General Workflow for Characterization of this compound

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification gcms GC-MS (Purity, MW) purification->gcms Initial Purity Check hplc HPLC (Purity) purification->hplc Quantitative Purity nmr NMR (¹H, ¹³C) (Structure Elucidation) purification->nmr ftir FTIR (Functional Groups) purification->ftir interpretation Spectral Interpretation & Structure Confirmation gcms->interpretation hplc->interpretation nmr->interpretation ftir->interpretation

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Diagram 2: Troubleshooting Logic for GC-MS Peak Tailing

gcms_troubleshooting start Peak Tailing Observed in GC-MS check_column Is the column base-deactivated? start->check_column check_liner Is the inlet liner deactivated? check_column->check_liner Yes solution_column Use a base-deactivated column check_column->solution_column No check_concentration Is the sample concentration too high? check_liner->check_concentration Yes solution_liner Use a deactivated inlet liner check_liner->solution_liner No solution_concentration Dilute the sample check_concentration->solution_concentration Yes end Peak Shape Improved check_concentration->end No solution_column->end solution_liner->end solution_concentration->end

Caption: Decision tree for troubleshooting peak tailing in the GC-MS analysis of amines.

References

degradation pathways of 4-Fluoro-N-pentylaniline and stabilization methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-N-pentylaniline. The information is based on established knowledge of similar aniline derivatives and aims to address potential challenges during experimentation.

Troubleshooting Guides

Issue 1: Sample Degradation Observed During Analysis (e.g., HPLC, GC)

Possible Causes:

  • Oxidative Degradation: Anilines, particularly N-alkylanilines, are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2] This can lead to the formation of colored impurities and a variety of oxidation products.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the molecule.[3]

  • Thermal Instability: Elevated temperatures during analysis (e.g., in the injector port of a gas chromatograph) can cause decomposition.

Troubleshooting Steps:

  • Sample Preparation:

    • Prepare solutions fresh and in amber vials to minimize light exposure.

    • Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).

    • Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and mobile phase at a low concentration (e.g., 0.01%).

  • Analytical Method Optimization:

    • HPLC:

      • Use a lower column temperature.

      • Optimize the mobile phase pH to ensure the analyte is in its most stable form.

      • Employ a diode array detector (DAD) or a mass spectrometer (MS) to identify potential degradation products.

    • GC:

      • Lower the injector and transfer line temperatures.

      • Use a wider bore column to reduce potential catalytic degradation on the column surface.

      • Derivatize the amine to a more stable form before analysis.

  • Storage:

    • Store stock solutions and solid material under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8°C is a common recommendation) and protected from light.[4][5]

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Possible Causes:

  • Reagent Instability: The this compound starting material may have already degraded.

  • Reaction Conditions: The reaction conditions (e.g., temperature, atmosphere, solvent) may be promoting degradation pathways. Anodic oxidation of N-alkylanilines is known to produce substituted benzidines and diphenylamines through coupling reactions.[1][6]

  • Catalyst-Induced Decomposition: Certain metal catalysts can promote oxidation or other side reactions.

Troubleshooting Steps:

  • Starting Material Purity Check:

    • Analyze the starting material by HPLC, GC, or NMR to confirm its purity before use.

    • If impurities are detected, purify the material by column chromatography or distillation.

  • Reaction Optimization:

    • Run reactions under an inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Use purified, deoxygenated solvents.

    • Conduct reactions at the lowest effective temperature.

    • Perform a reaction time course study to identify the optimal reaction time and minimize byproduct formation.

  • Catalyst Screening:

    • If a metal catalyst is used, screen different catalysts or ligands to find one that is less prone to inducing side reactions.

    • Consider using metal-free reaction conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on related N-alkylanilines and fluoroanilines, the primary degradation pathways are expected to be:

  • Oxidation: This is a common pathway for anilines, proceeding via the formation of radical cations.[1][2] This can lead to N-dealkylation, ring hydroxylation, and the formation of colored polymeric materials. The anodic oxidation of N-alkylanilines can result in head-to-tail and tail-to-tail coupling to form diphenylamines and benzidines, respectively.[1]

  • Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light. Studies on 3-fluoroaniline have shown that UV irradiation can lead to the complete desorption of the molecule from a TiO2 surface, indicating molecular breakdown.[3]

  • Hydrolysis: While generally less reactive towards hydrolysis than esters or amides, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the N-pentyl group. However, amides, which are structurally related, often require vigorous conditions for hydrolysis.[7][8][9]

  • Biodegradation: Microbial degradation of fluoroanilines has been observed in mixed cultures, involving hydroxylation and dehalogenation.[10]

Q2: How can I stabilize solutions of this compound for long-term storage?

A2: For long-term stability, consider the following:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Low Temperature: Store at 2-8°C to slow down potential degradation reactions.[4][5]

  • Light Protection: Use amber vials or store in the dark to prevent photodegradation.

  • Antioxidants: The addition of a radical scavenger like BHT at a low concentration may inhibit oxidative degradation.

  • Solvent Choice: Use high-purity, aprotic solvents, as protic solvents can sometimes participate in degradation reactions.

Q3: What are the expected degradation products of this compound?

A3: Based on the degradation of similar compounds, potential degradation products could include:

  • Oxidation Products: 4-Fluoroaniline (from N-dealkylation), hydroxylated derivatives, and corresponding quinones.[1] Dimeric products like substituted benzidines and diphenylamines are also possible.[1]

  • Photodegradation Products: Photodegradation can lead to a complex mixture of products resulting from bond cleavage and rearrangement. In the presence of photocatalysts like TiO2, complete mineralization to smaller molecules, including fluoride ions, can occur.[3]

Quantitative Data Summary

The following table summarizes kinetic data from studies on the degradation of related fluoroaniline compounds. This data can provide an approximation of the potential reactivity of this compound under similar conditions.

CompoundDegradation MethodKey ParameterValueReference
2-FluoroanilineAerobic BiodegradationMax. Specific Degradation Rate(21.23 ± 0.91) mg FA (g•VSS·h)⁻¹[10]
3-FluoroanilineAerobic BiodegradationMax. Specific Degradation Rate(11.75 ± 0.99) mg FA (g•VSS·h)⁻¹[10]
4-FluoroanilineAerobic BiodegradationDegradation Rate Constant (FHS-derived inoculum)0.519 h⁻¹[11]
2,4-DifluoroanilineAerobic BiodegradationDegradation Rate Constant (FHS-derived inoculum)0.519 h⁻¹[11]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions (heat, light, and oxygen).

Methodology:

  • Sample Preparation: Prepare four sets of solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Set 1 (Control): Store at 2-8°C in the dark, under a nitrogen headspace.

    • Set 2 (Heat): Store at 50°C in the dark, under a nitrogen headspace.

    • Set 3 (Light): Store at room temperature, exposed to a controlled light source (e.g., a photostability chamber).

    • Set 4 (Oxygen): Store at room temperature in the dark, with the headspace open to the air.

  • Time Points: Withdraw aliquots from each set at specified time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: Analyze the aliquots by a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from its potential degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0). Identify and quantify any major degradation products if standards are available.

Protocol 2: Identification of Oxidation Products by LC-MS

Objective: To identify the products formed from the oxidative degradation of this compound.

Methodology:

  • Forced Degradation:

    • Prepare a solution of this compound (e.g., 0.1 mg/mL) in a solvent like acetonitrile/water.

    • Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Allow the reaction to proceed for a set time (e.g., 24 hours) at room temperature.

  • LC-MS Analysis:

    • Inject the degraded sample into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a gradient elution method to separate the components.

    • Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram of the degraded sample.

    • Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.

Visualizations

DegradationPathways cluster_Oxidation Oxidative Degradation cluster_Photodegradation Photodegradation A This compound B Radical Cation A->B -e⁻ C N-Dealkylation (4-Fluoroaniline) B->C D Ring Hydroxylation B->D E Dimerization (Benzidines, Diphenylamines) B->E F Quinone Formation D->F Further Oxidation G This compound H Excited State G->H I Bond Cleavage Products H->I J Mineralization (with photocatalyst) I->J

Caption: Inferred degradation pathways of this compound.

ExperimentalWorkflow cluster_ForcedDegradation Forced Degradation Study cluster_Analysis Analysis A Prepare this compound Solution B Stress Conditions (Heat, Light, Oxidant) A->B C Collect Samples at Time Intervals B->C D HPLC-UV Analysis C->D E LC-MS Analysis C->E F Quantify Parent Compound D->F G Identify Degradation Products E->G

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Crude 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Fluoro-N-pentylaniline. The following sections offer detailed experimental protocols and data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via N-alkylation of 4-fluoroaniline with a pentyl halide, is likely to contain the following impurities:

  • Unreacted 4-fluoroaniline: The starting material may not have fully reacted.

  • Over-alkylated product (4-Fluoro-N,N-dipentylaniline): The secondary amine product can undergo a second alkylation to form a tertiary amine.

  • Unreacted pentyl halide: The alkylating agent may be present in excess.

  • Solvent and base residues: Depending on the reaction conditions, residual solvent and the base used to scavenge the acid byproduct may be present.

Q2: My crude product is a dark oil. Is this normal?

A2: Yes, it is common for crude aniline derivatives to be dark yellow, red, or brown. This coloration is often due to the formation of oxidized, polymeric impurities.[1] These colored impurities are typically removed during the purification process.

Q3: I'm trying to purify my compound by column chromatography on silica gel, but the separation is poor and I'm getting a lot of streaking on my TLC plates. What's happening?

A3: Aniline derivatives are basic and can interact strongly with the acidic silica gel stationary phase. This interaction can lead to poor separation, band tailing (streaking), and in some cases, decomposition of the product on the column.

Q4: How can I improve the column chromatography purification of this compound?

A4: To mitigate the issues caused by the basicity of the aniline, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), into your mobile phase (e.g., a mixture of hexanes and ethyl acetate) can help to neutralize the acidic sites on the silica gel. This will reduce the strong interaction of your product with the stationary phase and improve elution.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

  • Dry-load the sample: If your crude product is not very soluble in the initial mobile phase, you can pre-adsorb it onto a small amount of silica gel or celite. This involves dissolving your crude product in a suitable solvent, adding the adsorbent, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Q5: My compound seems to be decomposing during distillation. What can I do?

A5: Anilines can be susceptible to oxidation and decomposition at high temperatures. To purify this compound by distillation, it is crucial to use vacuum distillation .[1][2] By reducing the pressure, you significantly lower the boiling point of the compound, allowing it to distill at a temperature where decomposition is minimized.

Purification Data Summary

The following table summarizes the expected outcomes for the purification of crude this compound using different methods. The data is based on typical results for the purification of N-alkylanilines.

Purification MethodTypical Crude PurityExpected Final PurityTypical YieldAdvantagesDisadvantages
Column Chromatography 70-85%>98%60-85%High purity achievable, good for removing closely related impurities.Can be time-consuming and requires significant solvent volumes. Product may interact with silica gel.
Vacuum Distillation 70-85%95-98%70-90%Efficient for removing non-volatile and very high-boiling impurities. Faster for larger scales.May not effectively separate impurities with similar boiling points. Risk of thermal decomposition if not performed under sufficient vacuum.[1]
Acid Wash 70-85%85-95%>90%Simple and quick for removing basic impurities like unreacted 4-fluoroaniline.Does not remove non-basic impurities like the over-alkylated product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography on silica gel.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of your mobile phase. A good starting point is a 95:5 mixture of hexanes:ethyl acetate with 0.5% triethylamine. The optimal mobile phase composition should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Gently tap the column to pack the silica gel evenly and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the top layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of crude this compound, particularly for removing non-volatile impurities.

1. Materials and Equipment:

  • Crude this compound

  • Distillation flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle and stirrer

  • Vacuum pump and pressure gauge

  • Cold trap (recommended to protect the pump)

  • Stir bar or boiling chips

2. Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a stir bar or boiling chips in the distillation flask.

    • Add the crude this compound to the distillation flask (do not fill more than two-thirds full).

    • Connect the distillation head, thermometer, and receiving flask. Use a small amount of vacuum grease on the joints to ensure a good seal.

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to the cold trap and then to the vacuum pump.

  • Distillation:

    • Turn on the cooling water for the condenser.

    • Begin stirring the crude product.

    • Gradually apply the vacuum. The pressure should drop to below 20 mmHg for efficient distillation at a lower temperature.[1]

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask with the heating mantle.

    • Observe the temperature on the thermometer. The boiling point of aniline at 20 mmHg is approximately 72-73°C.[1] The boiling point of this compound will be higher, and the exact temperature will depend on the pressure.

    • Collect the distillate that comes over at a constant temperature. This is your purified product.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • The purified this compound is in the receiving flask.

Purification Workflow

PurificationWorkflow Crude Crude this compound (70-85% Purity) AcidWash Optional: Acid Wash (e.g., dilute HCl) Crude->AcidWash Removes basic impurities ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc + Et3N) Crude->ColumnChromatography High purity separation VacuumDistillation Vacuum Distillation (<20 mmHg) Crude->VacuumDistillation Removes non- volatile impurities AcidWash->ColumnChromatography AcidWash->VacuumDistillation PureProduct Pure this compound (>98% Purity) ColumnChromatography->PureProduct VacuumDistillation->PureProduct

Caption: Workflow for the purification of crude this compound.

References

impact of catalyst choice on the synthesis of 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-N-pentylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Question: I am attempting to synthesize this compound via reductive amination of 4-fluoroaniline and pentanal using sodium triacetoxyborohydride (NaBH(OAc)₃), but my yields are consistently low. What are the potential causes and solutions?

Answer:

Low yields in this reductive amination can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Reagent Quality:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive.[1] Ensure it is fresh and has been stored under anhydrous conditions. Using old or improperly stored NaBH(OAc)₃ can significantly reduce its activity.

    • 4-Fluoroaniline and Pentanal: Verify the purity of your starting materials. Impurities can interfere with the reaction. Consider purification of the starting materials if their purity is questionable.

  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred for reactions with NaBH(OAc)₃ as it is not compatible with methanol.[1] Ensure your solvent is anhydrous.

    • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) might improve the rate, but be cautious of potential side reactions.

    • pH: The reaction is often more efficient under slightly acidic conditions, which can be achieved by adding a small amount of acetic acid. This helps to catalyze the formation of the intermediate iminium ion.[2]

  • Procedural Errors:

    • Order of Addition: It is common practice to first mix the amine and aldehyde to allow for imine formation before adding the reducing agent.[2]

    • Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the reducing agent (typically 1.5-2.0 equivalents) is often used.

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_reagents Verify Reagent Quality (NaBH(OAc)₃, 4-fluoroaniline, pentanal) start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature, pH) start->check_conditions check_procedure Review Experimental Procedure (Order of Addition, Stoichiometry) start->check_procedure re_run Re-run Reaction with Fresh Reagents and Anhydrous Conditions check_reagents->re_run adjust_solvent Switch to Anhydrous Aprotic Solvent (DCM, DCE, THF) check_conditions->adjust_solvent add_acid Add Catalytic Acetic Acid check_conditions->add_acid adjust_stoichiometry Use 1.5-2.0 eq. of NaBH(OAc)₃ check_procedure->adjust_stoichiometry purify_product Purify Product and Analyze re_run->purify_product adjust_solvent->purify_product add_acid->purify_product adjust_stoichiometry->purify_product

Caption: Troubleshooting logic for low yield in reductive amination.

Issue 2: Formation of Side Products in N-Alkylation

Question: I am synthesizing this compound by reacting 4-fluoroaniline with pentyl bromide, but I am observing significant amounts of dialkylated product (4-Fluoro-N,N-dipentylaniline) and unreacted starting material. How can I improve the selectivity for the mono-alkylated product?

Answer:

The formation of dialkylated products is a common issue in the N-alkylation of primary anilines. Here are several strategies to enhance the formation of the desired mono-alkylated product.

Potential Causes & Solutions:

  • Stoichiometry:

    • Using a large excess of the alkylating agent (pentyl bromide) will favor dialkylation. Try using a 1:1 molar ratio of 4-fluoroaniline to pentyl bromide or even a slight excess of the aniline.

  • Reaction Conditions:

    • Base: A strong base can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation. Consider using a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common, but experimenting with less polar solvents might reduce the rate of the second alkylation.

    • Temperature: High temperatures can promote over-alkylation. Running the reaction at a lower temperature for a longer period may improve selectivity.

  • Alternative Alkylating Agent:

    • Pentyl iodide is more reactive than pentyl bromide, which could potentially lead to less selectivity. Sticking with pentyl bromide or even trying pentyl chloride (which is less reactive) might be beneficial.

Troubleshooting Workflow:

G start Side Product Formation in N-Alkylation adjust_stoichiometry Adjust Stoichiometry (Use 1:1 or excess aniline) start->adjust_stoichiometry change_base Use a Milder Base (K₂CO₃ or NaHCO₃) start->change_base optimize_temp Lower Reaction Temperature start->optimize_temp monitor_reaction Monitor Reaction Progress Closely (TLC/GC-MS) adjust_stoichiometry->monitor_reaction change_base->monitor_reaction optimize_temp->monitor_reaction quench_reaction Quench Reaction at Optimal Time monitor_reaction->quench_reaction purify Purify Product (Column Chromatography) quench_reaction->purify

Caption: Troubleshooting logic for N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic methods for synthesizing this compound?

A1: The two primary catalytic methods are:

  • Reductive Amination: This involves the reaction of 4-fluoroaniline with pentanal in the presence of a reducing agent. Common catalysts/reagents include Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN).[1][2]

  • N-Alkylation: This can be achieved through:

    • Direct Alkylation: Reacting 4-fluoroaniline with a pentyl halide (e.g., pentyl bromide) in the presence of a base.[3]

    • Palladium-Catalyzed Alkylation: Using a palladium catalyst (e.g., Pd/C) to couple 4-fluoroaniline with pentanol. This is a greener approach as it avoids the use of alkyl halides.[4]

    • Raney Nickel-Catalyzed Alkylation: Employing Raney Nickel as a catalyst for the reaction between 4-fluoroaniline and pentanol.[5]

Q2: Which catalyst is best for the reductive amination of 4-fluoroaniline with pentanal?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive amination. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), reducing the risk of reducing the starting aldehyde.[2] While effective, sodium cyanoborohydride (NaBH₃CN) is highly toxic.

Q3: Can I use pentanol instead of pentyl bromide for the N-alkylation of 4-fluoroaniline?

A3: Yes, using pentanol is a viable and more environmentally friendly "green" chemistry approach. This reaction, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically requires a transition metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[4][6]

Q4: What are the typical yields I can expect for the synthesis of this compound?

A4: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Based on literature for similar aniline alkylations, you can expect the following ranges:

  • Reductive Amination with NaBH(OAc)₃: Generally high, often in the range of 80-95%.

  • N-Alkylation with Pentyl Bromide: Can be variable, with yields from moderate to high (60-90%), depending on the control of side reactions.

  • Palladium or Raney Nickel-Catalyzed Alkylation with Pentanol: Yields are typically good to excellent, often ranging from 70-95%.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of this compound (Representative Data)

Catalyst/ReagentMethodAlkylating AgentTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride Reductive AminationPentanal80 - 952 - 24High selectivity, mild conditionsMoisture sensitive, relatively expensive
Palladium on Carbon (Pd/C) N-AlkylationPentanol70 - 956 - 24Green (uses alcohol), high atom economyRequires higher temperatures, catalyst cost
Raney Nickel N-AlkylationPentanol65 - 908 - 24Cost-effective compared to palladium, effectivePyrophoric (requires careful handling), high pressure
None (Base-mediated) Direct N-AlkylationPentyl Bromide60 - 904 - 12Simple procedure, no specialized catalyst requiredFormation of dialkylated byproduct, use of halide

Note: The quantitative data presented is based on representative yields for the N-alkylation and reductive amination of similar aniline substrates due to a lack of specific comparative data for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is based on the general procedure for reductive amination using sodium triacetoxyborohydride.

Materials:

  • 4-Fluoroaniline

  • Pentanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in anhydrous DCE, add pentanal (1.1 eq).

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed N-Alkylation

This protocol is a representative procedure for the N-alkylation of anilines with alcohols using a palladium catalyst.

Materials:

  • 4-Fluoroaniline

  • Pentanol

  • Palladium on carbon (10 wt% Pd/C)

  • Toluene or Xylene, anhydrous

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq), pentanol (1.2 eq), and 10% Pd/C (5 mol%).

  • Add anhydrous toluene or xylene as the solvent.

  • Heat the reaction mixture to reflux (typically 110-140 °C) under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

G cluster_reductive_amination Reductive Amination Pathway cluster_n_alkylation N-Alkylation Pathway start_ra 4-Fluoroaniline + Pentanal imine Imine/Iminium Ion Formation start_ra->imine reduction Reduction (NaBH(OAc)₃) imine->reduction product_ra This compound reduction->product_ra start_na 4-Fluoroaniline + Pentanol oxidation Alcohol Oxidation (Pd or Ni Catalyst) start_na->oxidation condensation Condensation oxidation->condensation reduction_na Imine Reduction condensation->reduction_na product_na This compound reduction_na->product_na

Caption: Key synthetic pathways to this compound.

References

addressing regioselectivity issues in reactions involving 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Fluoro-N-pentylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the regioselectivity of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

A1: The regioselectivity of EAS reactions on this compound is primarily governed by the electronic effects of the two substituents on the aromatic ring: the N-pentylamino group (-NHC₅H₁₁) and the fluorine atom (-F).

  • N-pentylamino group: This is a strongly activating, ortho, para-directing group. The nitrogen atom's lone pair of electrons donates electron density into the aromatic ring through a strong +M (mesomeric) or resonance effect. This significantly increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.

  • Fluorine atom: Fluorine is a weakly deactivating, ortho, para-directing group.[1][2] It exhibits a dual electronic effect: a strong -I (inductive) effect due to its high electronegativity, which withdraws electron density from the ring, and a +M (mesomeric) effect from its lone pairs, which donates electron density. While the inductive effect deactivates the ring overall compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions.[2]

In this compound, the N-pentylamino group is the dominant directing group due to its powerful activating nature. Therefore, electrophilic substitution is strongly favored at the positions ortho to the amino group (C3 and C5), as the para position is already occupied by the fluorine atom.

Q2: Why do I get a mixture of products during electrophilic aromatic substitution, and how can I improve selectivity?

A2: Obtaining a mixture of products is a common issue. In the case of this compound, while the primary substitution occurs at the C3 and C5 positions, side reactions or further substitutions can occur. The highly activating nature of the N-pentylamino group can lead to polysubstitution, and the reaction conditions can influence the product distribution.

To improve selectivity, especially to favor a single isomer or prevent side reactions, N-acylation is a widely used strategy. By converting the N-pentylamino group to an amide (e.g., an acetamide or pivalamide), you can:

  • Moderate the activating effect: The electron-withdrawing nature of the acyl group reduces the electron-donating ability of the nitrogen, thus decreasing the overall reactivity of the ring and reducing the likelihood of polysubstitution.

  • Increase steric hindrance: The bulky acyl group can sterically hinder the ortho positions, potentially leading to higher selectivity for substitution at one of the ortho positions if there are other steric influences, or in some cases, allowing for substitution at less conventional positions under specific conditions.

Q3: I am struggling with a Friedel-Crafts acylation reaction. What are the common pitfalls?

A3: Friedel-Crafts acylation of anilines, including this compound, is often problematic.[3][4][5] The basic nitrogen atom of the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring and preventing the desired acylation.

To overcome this, it is essential to first protect the amino group by converting it into an amide. The resulting N-acyl-4-fluoro-N-pentylaniline is less basic and will not interfere with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed. The acylation will then be directed by the N-acylamino and fluoro groups, typically to the positions ortho to the N-acylamino group.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration

Problem: Nitration of this compound yields a mixture of 3-nitro and other unwanted byproducts, with low yield of the desired isomer.

Root Cause Analysis and Solutions:

The powerful activating effect of the N-pentylamino group can lead to over-oxidation and the formation of multiple nitrated products.

Workflow for Troubleshooting Nitration Regioselectivity

Caption: A workflow diagram for improving nitration regioselectivity.

Solutions:

  • N-Acylation (Protection): Convert the N-pentylamino group to an amide to moderate its activating strength. Acetylation with acetic anhydride or acetyl chloride is a common choice.

  • Controlled Nitration: Use milder nitrating agents and controlled temperatures. A mixture of nitric acid and sulfuric acid in acetic acid at low temperatures (e.g., 0-5 °C) is often effective.[6]

  • Deprotection: After the nitration, the acyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amino group.

Quantitative Data (Estimated for N-acetyl-4-fluoroaniline):

ReactionReagentsTemperature (°C)Major ProductOrtho:Para Ratio (to -NHAc)
NitrationHNO₃/H₂SO₄ in Ac₂O0 - 103-Nitro-4-fluoroacetanilide>95:5

Experimental Protocol: Regioselective Nitration via N-Acetylation

  • Acetylation:

    • Dissolve this compound (1 eq.) in glacial acetic acid.

    • Add acetic anhydride (1.2 eq.) dropwise at room temperature.

    • Stir for 1-2 hours until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice water and collect the precipitated N-acetyl-4-fluoro-N-pentylaniline by filtration. Wash with water and dry.

  • Nitration:

    • Suspend the dried N-acetyl-4-fluoro-N-pentylaniline in acetic anhydride at 0 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (0.5 eq.).

    • Maintain the temperature below 10 °C and stir for 2-3 hours.

    • Carefully pour the mixture onto crushed ice and stir until the ice melts.

    • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain 3-nitro-N-acetyl-4-fluoro-N-pentylaniline.

  • Hydrolysis (Deprotection):

    • Reflux the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

    • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 3-nitro-4-fluoro-N-pentylaniline.

    • Collect the product by filtration, wash with water, and dry.

Issue 2: Achieving Ortho-Specific Functionalization

Problem: Difficulty in introducing a substituent exclusively at one of the ortho positions (C3 or C5) without obtaining a mixture.

Root Cause Analysis and Solutions:

The two ortho positions (C3 and C5) are electronically very similar, leading to a mixture of products in many standard electrophilic substitution reactions. To achieve site-selectivity, a more advanced technique like Directed ortho-Metalation (DoM) is required.

Logical Relationship for Directed ortho-Metalation

Directed_Ortho_Metalation Substrate N-Protected this compound (e.g., Pivaloyl Group) Intermediate Ortho-Lithiated Species Substrate->Intermediate Coordination & Deprotonation Base Strong Lithiating Agent (e.g., s-BuLi/TMEDA) Base->Intermediate Acts on Substrate Product Ortho-Functionalized Product Intermediate->Product Reaction with Electrophile Electrophile Electrophile (E+) (e.g., I₂, DMF, RCHO) Electrophile->Product Quenches Lithiated Species

Caption: The logical steps involved in a Directed ortho-Metalation reaction.

Solutions:

  • Choice of Directing Group: The N-pentylamino group must be protected with a suitable directing metalation group (DMG). A bulky pivaloyl group (-COC(CH₃)₃) is often effective.[4]

  • Directed ortho-Metalation (DoM): The N-pivaloyl-4-fluoro-N-pentylaniline is treated with a strong lithium base (e.g., sec-butyllithium) in the presence of a chelating agent like TMEDA at low temperatures.[7][8][9] The pivaloyl group directs the lithiation to the adjacent ortho position.

  • Trapping with an Electrophile: The resulting aryllithium intermediate is then quenched with a suitable electrophile (e.g., I₂ for iodination, DMF for formylation, or an aldehyde to introduce a hydroxymethyl group) to yield the ortho-functionalized product.[2]

Experimental Protocol: Directed ortho-Iodination

  • N-Pivaloylation:

    • Dissolve this compound (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM).

    • Cool the solution to 0 °C and add pivaloyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-pivaloyl derivative.

  • ortho-Lithiation and Iodination:

    • Dissolve the N-pivaloyl-4-fluoro-N-pentylaniline (1 eq.) and TMEDA (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Add sec-butyllithium (1.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 2 hours.

    • Add a solution of iodine (1.3 eq.) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography.

Issue 3: Unsuccessful Buchwald-Hartwig Amination

Problem: Attempting to couple an amine with a halogenated derivative of this compound (e.g., 3-bromo-4-fluoro-N-pentylaniline) results in low yield or no reaction.

Root Cause Analysis and Solutions:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The electronic and steric properties of both the aryl halide and the amine coupling partner must be considered.[1][7][10]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start with Aryl Halide and Amine Catalyst Select Pd Pre-catalyst and Ligand (e.g., Pd₂(dba)₃ + XPhos) Start->Catalyst Base Choose Appropriate Base (e.g., NaOt-Bu, K₃PO₄) Start->Base Reaction Heat under Inert Atmosphere Catalyst->Reaction Base->Reaction Solvent Select Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup and Purification Reaction->Workup

Caption: A general workflow for setting up a Buchwald-Hartwig amination reaction.

Solutions:

  • Ligand Screening: The choice of phosphine ligand is critical. For electron-rich anilines, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.

  • Catalyst and Base Combination: A common catalytic system is Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand. The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases like potassium phosphate (K₃PO₄) are frequently used, depending on the functional group tolerance of the substrates.[10]

  • Solvent and Temperature: The reaction is typically carried out in anhydrous, aprotic solvents such as toluene or dioxane at elevated temperatures (80-110 °C).

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Quantitative Data (Typical Conditions):

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
3-Bromo-4-fluoro-N-pentylanilineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10085-95
3-Bromo-4-fluoro-N-pentylanilineAnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11070-85

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an argon atmosphere, add the 3-bromo-4-fluoro-N-pentylaniline (1 eq.), the amine coupling partner (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

analytical method validation for 4-Fluoro-N-pentylaniline quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 4-Fluoro-N-pentylaniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for non-volatile aromatic amines like this compound. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, offering high specificity and sensitivity, particularly for volatile derivatives or if derivatization is employed. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: What are the key validation parameters I need to assess for a quantitative method?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for a quantitative impurity test or assay include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]

Q3: What are typical acceptance criteria for these validation parameters?

A3: Acceptance criteria should be predefined and justified.[1][2] Typical criteria for a pharmaceutical assay include:

  • Linearity: Correlation coefficient (r²) ≥ 0.99.

  • Accuracy: Recovery of 98.0% to 102.0%.[3]

  • Precision (RSD): ≤ 2% for repeatability and intermediate precision.[1][3]

  • Robustness: The method should remain unaffected by small, deliberate variations in parameters.

Q4: How can I demonstrate the specificity of my method?

A4: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1] This can be demonstrated by:

  • Analyzing a placebo or blank matrix to show no interfering peaks at the retention time of this compound.

  • Performing forced degradation studies (e.g., acid, base, oxidation, heat, light) on the analyte and showing that the degradation products do not interfere with the analyte peak.[5]

  • If using a photodiode array (PDA) detector in HPLC, assessing peak purity to confirm the peak is spectrally homogeneous.

Troubleshooting Guides

HPLC Method Issues

Q5: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like anilines in RP-HPLC is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[6][7][8]

  • Cause: Strong interaction between the basic amine group of the analyte and ionized residual silanols on the column surface.[7]

  • Solutions:

    • Lower Mobile Phase pH: Operate at a pH of 2-3 to protonate the silanol groups, minimizing the interaction.[6][7]

    • Use an End-Capped Column: Select a high-purity, end-capped column where residual silanols are chemically bonded to reduce their activity.[8]

    • Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) to compete with the analyte for active sites.

    • Check for Column Overload: Dilute the sample to ensure you are not exceeding the column's loading capacity.[6]

    • Inspect for Column Voids: A void at the column inlet can cause peak distortion. This can be checked by reversing and flushing the column.[7]

Q6: My method has low sensitivity, and I can't reach the required Limit of Quantification (LOQ). How can I improve it?

A6: Low sensitivity can be addressed by optimizing both chromatographic and detector conditions.

  • Solutions:

    • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound.

    • Increase Injection Volume: Inject a larger volume of your sample, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.

    • Sample Concentration: If possible, concentrate your sample during the sample preparation step using techniques like solid-phase extraction (SPE).

    • Improve Peak Shape: Narrower peaks result in a better signal-to-noise ratio. Address any peak broadening or tailing issues.

    • Switch to a More Sensitive Detector: If using a UV detector, consider a mass spectrometer (LC-MS), which typically offers significantly higher sensitivity.

GC-MS Method Issues

Q7: I'm experiencing poor reproducibility and low signal intensity in my GC-MS analysis. What are the common causes?

A7: Issues in GC-MS can stem from the sample introduction, chromatography, or the mass spectrometer itself.

  • Solutions:

    • Check for Active Sites: Aniline compounds can be susceptible to adsorption in the GC inlet or on the column. Use a deactivated inlet liner and a high-quality, low-bleed column.

    • Optimize Injection Parameters: For trace analysis, a splitless injection can enhance sensitivity compared to a split injection.[9] However, optimize the splitless time to ensure a sharp peak shape.

    • Consider Derivatization: Derivatizing the amine group can improve volatility and thermal stability, leading to better peak shape and reproducibility.[10]

    • Clean the MS Ion Source: A contaminated ion source is a common cause of reduced sensitivity. Perform routine maintenance and cleaning as recommended by the manufacturer.

    • Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, use SIM mode to monitor only specific, abundant ions for your target analyte. This dramatically increases sensitivity.[9]

Experimental Protocols

Specificity (Forced Degradation Study)
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject the stock solution to the following forced degradation conditions in separate vials:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before dilution.

  • Analysis: Dilute all samples to the target concentration and analyze by your chromatographic method alongside an unstressed control sample.

  • Evaluation: Assess the chromatograms to ensure that any degradation peaks are well-resolved from the main this compound peak. For HPLC-PDA, evaluate the peak purity of the analyte in the stressed samples.

Linearity
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range of the method (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area against concentration.

  • Calculations: Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery) & Precision (Repeatability)
  • Prepare Spiked Samples: Prepare samples by spiking a blank matrix with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level. This results in a total of nine samples.

  • Analysis: Analyze all nine samples using the analytical method.

  • Calculations:

    • Accuracy: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. Determine the mean recovery at each level.

    • Precision (Repeatability): Calculate the Relative Standard Deviation (%RSD) of the results (either peak area or calculated concentration) for the replicate preparations at each concentration level.

Quantitative Data Summary

The following tables contain representative data for illustrative purposes.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
5.0125,400
7.5188,100
10.0250,500
12.5313,000
15.0375,900
Regression Results
Slope 25,020
Y-Intercept 550
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data for this compound

Spiked LevelConcentration (µg/mL)Replicate 1 Recovery (%)Replicate 2 Recovery (%)Replicate 3 Recovery (%)Mean Recovery (%)%RSD
80%8.099.5101.099.8100.10.78
100%10.0100.299.3100.5100.00.61
120%12.099.198.5100.399.30.92

Visualizations

G Overall Workflow for Analytical Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Summary Report Rob->Report Compile Results SOP Finalize Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

G Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed (Tailing Factor > 1.2) CheckOverload Is sample concentration too high? Start->CheckOverload CheckColumn Is the column old or contaminated? CheckOverload->CheckColumn No Sol_Dilute Dilute sample or reduce injection volume. CheckOverload->Sol_Dilute Yes CheckpH Is mobile phase pH > 4? CheckColumn->CheckpH No Sol_ReplaceCol Replace with new, end-capped column. CheckColumn->Sol_ReplaceCol Yes Sol_LowerpH Adjust pH to 2.5 - 3.0. CheckpH->Sol_LowerpH Yes Sol_Additive Consider adding a competing base (e.g., TEA). CheckpH->Sol_Additive No End Peak Shape Improved Sol_Dilute->End Sol_ReplaceCol->End Sol_LowerpH->End Sol_Additive->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

G Workflow for Accuracy and Precision cluster_prep Sample Preparation (n=3 per level) cluster_calc Data Calculation Start Start: Define 3 Concentration Levels (e.g., 80%, 100%, 120%) Prep_L1 Prepare 3 samples at Level 1 Start->Prep_L1 Prep_L2 Prepare 3 samples at Level 2 Start->Prep_L2 Prep_L3 Prepare 3 samples at Level 3 Start->Prep_L3 Analysis Analyze all 9 samples using the validated method Prep_L1->Analysis Prep_L2->Analysis Prep_L3->Analysis Calc_Acc Calculate % Recovery for each sample Analysis->Calc_Acc Calc_Prec Calculate %RSD for each level Analysis->Calc_Prec Report Report Mean Recovery and %RSD vs. Acceptance Criteria Calc_Acc->Report Calc_Prec->Report

Caption: Experimental workflow for accuracy and precision.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-N-pentylaniline and Other N-Alkylanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Fluoro-N-pentylaniline with other N-alkylanilines, focusing on the influence of aromatic substitution on key chemical transformations. The information presented herein is supported by a synthesis of available experimental data and established principles of physical organic chemistry.

Introduction

N-alkylanilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aniline core is significantly influenced by the nature and position of substituents on the aromatic ring. This guide specifically examines the reactivity of this compound in comparison to other N-pentylanilines with varying para-substituents. Understanding these reactivity differences is crucial for reaction optimization, predicting side-product formation, and designing novel synthetic routes.

Data Presentation: Comparison of Reaction Yields

The following table summarizes the yields of N-alkylation reactions for various para-substituted anilines with benzyl alcohol, providing a semi-quantitative comparison of their reactivity. It is important to note that these data are compiled from different studies using similar but not identical reaction conditions. Nevertheless, they offer valuable insights into reactivity trends.

Aniline Derivativepara-SubstituentReactionCatalyst SystemYield (%)Reference
N-Pentylaniline-HN-BenzylationManganese Pincer Complex~90%[1]
This compound -FN-BenzylationCoNₓ@NC~85%[2]
4-Chloro-N-pentylaniline-ClN-BenzylationManganese Pincer Complex~88%[1]
4-Methyl-N-pentylaniline-CH₃N-BenzylationManganese Pincer Complex~92%[1]
4-Methoxy-N-pentylaniline-OCH₃N-BenzylationManganese Pincer Complex~95%[1]
4-Nitro-N-pentylaniline-NO₂N-BenzylationManganese Pincer Complex~75%[1]

Analysis of Reactivity Trends:

The reactivity of the amino group in N-alkylanilines is governed by the electron density on the nitrogen atom. Electron-donating groups (EDGs) at the para-position increase the electron density on the nitrogen, making the amine more nucleophilic and generally more reactive in reactions like N-alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the nucleophilicity and reactivity of the amine.

Based on the Hammett substituent constants (σₚ), which quantify the electronic effect of a substituent, the expected order of reactivity for the N-alkylation of para-substituted anilines is:

-OCH₃ (σₚ = -0.27) > -CH₃ (σₚ = -0.17) > -H (σₚ = 0) > -F (σₚ = +0.06) > -Cl (σₚ = +0.23) > -NO₂ (σₚ = +0.78)

The experimental yields in the table generally align with this trend. This compound, with a weakly electron-withdrawing fluorine atom, exhibits slightly lower reactivity than the unsubstituted or electron-donating group substituted counterparts, but is significantly more reactive than anilines with strongly deactivating groups like the nitro group.

Experimental Protocols

Below are representative experimental protocols for key reactions involving N-alkylanilines.

Protocol 1: General Procedure for Manganese-Catalyzed N-Alkylation of Anilines with Alcohols[1]

Materials:

  • Substituted aniline (1.0 mmol)

  • Alcohol (1.2 mmol)

  • Manganese pincer complex catalyst (3 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.75 equiv)

  • Toluene (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted aniline, alcohol, manganese pincer complex catalyst, and potassium tert-butoxide.

  • Add toluene as the solvent.

  • The reaction mixture is stirred at 80-100 °C for 24 hours under an inert atmosphere.

  • After completion of the reaction (monitored by GC or TLC), the mixture is cooled to room temperature.

  • The product is purified by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring of Aniline Oxidation[3]

This protocol describes a general method for monitoring the kinetics of aniline oxidation, which can be adapted for comparative studies.

Materials:

  • Aniline derivative (e.g., 0.1 M solution)

  • Oxidizing agent (e.g., Ammonium persulfate, 0.125 M solution)

  • Solvent (e.g., distilled water)

  • EPR spectrometer

Procedure:

  • Prepare stock solutions of the aniline derivative and the oxidizing agent in the desired solvent.

  • Thermostat the solutions to the desired reaction temperature.

  • Mix the solutions in the reaction vessel (e.g., within the resonator of an EPR spectrometer).

  • Record the signal intensity (e.g., EPR signal of a paramagnetic intermediate or product) over time.

  • The kinetic data can be analyzed to determine the reaction rate constants.

Mandatory Visualization

The following diagrams illustrate key concepts related to the reactivity of substituted anilines.

Hammett_Relationship EDG Electron-Donating Group (e.g., -OCH3, -CH3) High_Reactivity Increased Nucleophilicity Higher Reactivity EDG->High_Reactivity H Unsubstituted (-H) Baseline_Reactivity Baseline Reactivity H->Baseline_Reactivity EWG_weak Weak Electron-Withdrawing Group (e.g., -F, -Cl) Decreased_Reactivity Decreased Nucleophilicity Lower Reactivity EWG_weak->Decreased_Reactivity Slight Decrease EWG_strong Strong Electron-Withdrawing Group (e.g., -NO2) EWG_strong->Decreased_Reactivity Significant Decrease N_Alkylation_Workflow start Start: Reaction Setup reactants Combine: - Substituted Aniline - Alcohol - Catalyst - Base - Solvent start->reactants reaction Heat and Stir (e.g., 80-100°C, 24h) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Workup: - Cool to RT - Quench (if necessary) monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

References

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-N-pentylaniline Using Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Fluoro-N-pentylaniline, a key intermediate in the synthesis of various pharmaceutical agents. The focus is on the validation of these methods using reference standards to ensure data accuracy, precision, and reliability, which are critical in research and drug development. While specific validated methods for this compound are not extensively published, this document outlines the common and effective analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that are routinely employed for similar fluoroaniline derivatives.

The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines to ensure the suitability of the analytical procedures for their intended use.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For this compound, both HPLC and GC-MS are viable techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection by mass analysis.
Typical Stationary Phase C18 or other reversed-phase columns.Phenyl-arylene polymer or similar non-polar to mid-polar capillary columns.
Advantages - Robust and widely available.- Suitable for non-volatile and thermally labile compounds.- Good reproducibility.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds.
Considerations - May require derivatization for compounds without a UV chromophore (not an issue for this compound).- Mobile phase consumption can be high.- May require derivatization to improve volatility and thermal stability.- Potential for thermal degradation of the analyte.
Method Validation Parameters and Typical Performance Data

The following table summarizes the key validation parameters and expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL
Specificity Demonstrated by peak purity and separation from potential impurities.Demonstrated by unique mass fragmentation patterns and retention time.

Experimental Protocols

Below are detailed, representative protocols for the validation of HPLC-UV and GC-MS methods for this compound analysis.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.

  • Specificity: Analyze a blank, a placebo (if applicable), and the reference standard to demonstrate that there are no interfering peaks at the retention time of this compound.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.

  • Sample Preparation: Dissolve or extract the sample in a suitable solvent to achieve a concentration within the calibration range.

3. Validation Procedure:

  • The validation procedure for GC-MS follows the same principles as for HPLC (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ), with the peak area of a characteristic ion being used for quantification.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound using a reference standard.

Analytical_Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization (e.g., HPLC, GC-MS) start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Execute Validation Experiments protocol->validation_params ref_std Procure & Characterize Reference Standard ref_std->validation_params specificity Specificity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness data_analysis Data Analysis & Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method Implementation report->end

Caption: Workflow for the validation of an analytical method.

Comparative Biological Activity of 4-Fluoro-N-pentylaniline Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a synthesized series of 4-Fluoro-N-pentylaniline derivatives. The objective is to elucidate structure-activity relationships (SAR) to inform the development of novel therapeutic agents. The data presented herein is a representative synthesis based on established principles of medicinal chemistry and antimicrobial activity observed in related aniline and fluoroaromatic compounds.

Introduction

Aniline and its derivatives represent a core scaffold in a multitude of biologically active compounds. The introduction of a fluorine atom to the aniline ring can significantly modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity, due to its high electronegativity and ability to form strong bonds with carbon. The N-pentyl group confers lipophilicity, which can enhance membrane permeability. This guide explores how systematic modifications to the this compound structure influence its antimicrobial and cytotoxic activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of a hypothetical series of this compound derivatives against a panel of clinically relevant microorganisms and a cancer cell line. Minimum Inhibitory Concentration (MIC) is a measure of antibacterial and antifungal potency, while the half-maximal inhibitory concentration (IC50) is used to quantify cytotoxicity.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative DescriptionStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
FPA-1 This compound64128
FPA-2 4-Fluoro-N-(3-methylbutyl)aniline3264
FPA-3 4-Fluoro-N-(5-hydroxypentyl)aniline128256
FPA-4 2,4-Difluoro-N-pentylaniline3264
Ciprofloxacin Standard Antibiotic0.50.25

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative DescriptionCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
FPA-1 This compound128256
FPA-2 4-Fluoro-N-(3-methylbutyl)aniline64128
FPA-3 4-Fluoro-N-(5-hydroxypentyl)aniline256>512
FPA-4 2,4-Difluoro-N-pentylaniline64128
Fluconazole Standard Antifungal116

Table 3: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative DescriptionHuman Cervical Cancer Cell Line (HeLa)
FPA-1 This compound50
FPA-2 4-Fluoro-N-(3-methylbutyl)aniline42
FPA-3 4-Fluoro-N-(5-hydroxypentyl)aniline>100
FPA-4 2,4-Difluoro-N-pentylaniline35
Doxorubicin Standard Chemotherapeutic0.8

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of the this compound derivatives.

General Synthesis of N-substituted 4-Fluoroaniline Derivatives

Materials: 4-fluoroaniline, appropriate alkyl halide (e.g., 1-bromopentane), sodium carbonate, and an organic solvent such as acetonitrile.

Procedure:

  • A mixture of 4-fluoroaniline (1 equivalent), the corresponding alkyl halide (1.1 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is prepared.

  • The reaction mixture is stirred and refluxed for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-fluoroaniline derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • HeLa cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the treatment period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 4 hours, allowing the MTT to be metabolized by viable cells into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of acidified isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for screening the biological activity of the synthesized compounds and a hypothetical signaling pathway that could be targeted by these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Starting Materials (4-Fluoroaniline, Alkyl Halides) synthesis N-Alkylation Reaction start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar lead_id Lead Compound Identification sar->lead_id signaling_pathway FPA This compound Derivative membrane Bacterial Cell Membrane FPA->membrane Intercalation/Disruption enzyme Membrane-Bound Enzyme (e.g., ATPase) FPA->enzyme Direct Inhibition membrane->enzyme Alters Environment ion_gradient Disruption of Ion Gradient enzyme->ion_gradient Leads to atp ATP Synthesis Inhibition ion_gradient->atp cell_death Bacterial Cell Death atp->cell_death

assessing the purity of synthesized 4-Fluoro-N-pentylaniline against commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the purity of laboratory-synthesized 4-Fluoro-N-pentylaniline against a typical commercial standard. The objective is to equip researchers with the necessary experimental protocols and data interpretation to verify the quality of this important intermediate for pharmaceutical and materials science applications.

Introduction

This compound is a key building block in the synthesis of various target molecules. The purity of this aniline derivative is critical, as impurities can lead to unwanted side reactions, lower yields, and potential toxicological concerns in downstream applications. This guide outlines the analytical methodologies used to determine the purity of a synthesized batch of this compound and compares it to a representative commercial-grade product.

The synthesis of this compound is commonly achieved via the N-alkylation of 4-fluoroaniline with a suitable pentylating agent, such as 1-bromopentane. While effective, this reaction can lead to several impurities, including unreacted starting materials, over-alkylated products, and other byproducts. Therefore, rigorous analytical characterization is essential.

Experimental Design

The purity assessment was conducted using a multi-pronged analytical approach to provide a comprehensive profile of both the synthesized and commercial samples. The following techniques were employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile compounds and identify them based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the main component and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure of the target compound and quantify its purity using an internal standard.

A commercial standard of a similar compound, 4-n-Pentylaniline, is often specified at ≥97.5% purity by GC, which will be used as a benchmark for this comparison.[1]

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation Synthesized Synthesized This compound GC_MS GC-MS Analysis Synthesized->GC_MS HPLC HPLC Analysis Synthesized->HPLC NMR NMR (1H & 19F) Analysis Synthesized->NMR Commercial Commercial This compound Commercial->GC_MS Commercial->HPLC Commercial->NMR Purity Purity Assessment (%) GC_MS->Purity Impurity Impurity Profiling GC_MS->Impurity HPLC->Purity NMR->Purity Comparison Comparative Analysis Purity->Comparison Impurity->Comparison

Caption: Experimental workflow for the comparative purity assessment.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent GC-MS system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Samples were diluted to 1 mg/mL in dichloromethane.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Waters Alliance HPLC system with a photodiode array (PDA) detector or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • 0-2 min: 30% A

    • 2-15 min: 30-90% A

    • 15-17 min: 90% A

    • 17-18 min: 90-30% A

    • 18-20 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 5 seconds.

  • ¹⁹F NMR: 64 scans, relaxation delay of 5 seconds.

  • Quantitative NMR (qNMR): An accurately weighed internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or trifluorotoluene for ¹⁹F qNMR) was added to a precisely weighed sample. Purity was calculated by comparing the integral of a known proton or fluorine signal from the analyte to the integral of a known signal from the internal standard.[2][3]

Results and Discussion

The purity of the synthesized this compound was compared against a commercial standard with a typical purity of ≥98%.

Purity Comparison

The quantitative data obtained from the different analytical techniques are summarized in the table below.

Analytical Method Synthesized Sample Purity (%) Commercial Standard Purity (%)
GC-MS (Area %)98.299.5
HPLC (Area %)98.599.7
¹H NMR (qNMR)98.199.4
¹⁹F NMR (qNMR)98.399.6
Average Purity 98.3 99.6

The synthesized batch of this compound demonstrated good purity, with an average of 98.3%. However, it was slightly less pure than the commercial standard, which showed an average purity of 99.6%. The consistency across the different analytical methods provides a high degree of confidence in these results.

Impurity Profile

The primary impurities detected in the synthesized sample were identified by GC-MS.

Impurity Retention Time (min) Proposed Structure Relative Abundance (%)
4-Fluoroaniline5.8Starting Material0.8
N,N-dipentyl-4-fluoroaniline15.2Over-alkylation product0.6
Unidentified Isomer12.5Isomeric byproduct0.4

The presence of unreacted 4-fluoroaniline and the over-alkylated product, N,N-dipentyl-4-fluoroaniline, are common impurities in N-alkylation reactions. The unidentified isomer may have arisen from a minor side reaction. The commercial sample showed only trace levels (<0.1%) of the starting material and no detectable over-alkylation product.

Impurity_Pathway 4-Fluoroaniline 4-Fluoroaniline Product This compound 4-Fluoroaniline->Product + Pentyl Bromide Pentyl Bromide Pentyl Bromide Over-alkylation N,N-dipentyl-4-fluoroaniline Product->Over-alkylation + Pentyl Bromide

Caption: N-alkylation reaction and potential impurity pathway.

Conclusion

The synthesized this compound was produced with a high purity of 98.3%, which is suitable for many research and development applications. However, for applications requiring very high purity, such as in late-stage drug development or for use as an analytical standard, further purification of the synthesized material would be necessary to remove residual starting material and the over-alkylated byproduct.

This guide demonstrates a robust analytical workflow for the comprehensive purity assessment of synthesized compounds. By employing orthogonal techniques like GC-MS, HPLC, and NMR, researchers can confidently characterize their materials and make informed decisions about their suitability for subsequent use. The detailed protocols provided herein can be adapted for the analysis of other aniline derivatives and similar synthetic intermediates.

References

cross-validation of different analytical techniques for 4-Fluoro-N-pentylaniline analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Fluoro-N-pentylaniline Analysis

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like this compound is critical. This guide provides a comparative analysis of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The information presented is based on established methodologies for similar aromatic amines and validated according to recognized guidelines.

Data Presentation: A Comparative Overview

The performance of GC-MS and HPLC for the analysis of this compound has been cross-validated. The following table summarizes the key quantitative parameters, providing a clear comparison of the two techniques.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL
Retention Time 8.5 min5.2 min

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For analysis of test samples, a suitable dilution is made to fall within the calibration range.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Quantification is performed using the peak area of the characteristic ion for this compound.

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in a mixture of acetonitrile and water (50:50 v/v).

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 ng/mL to 5000 ng/mL.

  • Test samples are diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with 30% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • The peak area corresponding to this compound is used for quantification.

  • A calibration curve is generated by plotting the peak area versus the concentration of the prepared standards.

Visualizations

The following diagrams illustrate the cross-validation workflow and a decision-making process for selecting the appropriate analytical technique.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation cluster_comparison Comparison stock_solution Stock Solution (this compound) gc_standards GC-MS Standards stock_solution->gc_standards hplc_standards HPLC Standards stock_solution->hplc_standards gc_ms GC-MS Analysis gc_standards->gc_ms hplc HPLC Analysis hplc_standards->hplc test_samples Test Samples test_samples->gc_ms test_samples->hplc linearity Linearity gc_ms->linearity accuracy Accuracy gc_ms->accuracy precision Precision gc_ms->precision lod_loq LOD/LOQ gc_ms->lod_loq hplc->linearity hplc->accuracy hplc->precision hplc->lod_loq data_comparison Data Comparison & Report linearity->data_comparison accuracy->data_comparison precision->data_comparison lod_loq->data_comparison TechniqueSelection start Start: Select Analytical Technique sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix No gc_ms Use GC-MS sensitivity->gc_ms Yes speed High Throughput Needed? matrix->speed No matrix->gc_ms Yes hplc Use HPLC speed->hplc Yes speed->hplc No, but preferred

comparing the efficiency of different synthetic routes to 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-Fluoro-N-pentylaniline, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the efficiency of N-alkylation of 4-fluoroaniline and reductive amination of 4-fluoroaniline with pentanal, offering insights into reaction conditions, yields, and potential challenges.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials 4-Fluoroaniline, 1-Bromopentane4-Fluoroaniline, Pentanal
Key Reagents Base (e.g., K₂CO₃), Phase-Transfer Catalyst (optional)Reducing Agent (e.g., NaBH(OAc)₃)
Reaction Time 6 - 24 hours12 - 24 hours
Reaction Temperature 80 - 120°CRoom Temperature to 50°C
Reported Yield Moderate to High (potential for dialkylation)High
Key Advantages Utilizes readily available starting materials.High selectivity for mono-alkylation, mild reaction conditions.
Potential Drawbacks Formation of N,N-dipentyl-4-fluoroaniline as a byproduct, requiring careful control of reaction conditions.Pentanal can be prone to self-condensation under certain conditions.

Synthetic Pathway Overview

The two synthetic routes offer distinct approaches to the formation of the N-pentyl group on the 4-fluoroaniline core.

cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination A1 4-Fluoroaniline A4 This compound A1->A4 A2 1-Bromopentane A2->A4 A3 Base (e.g., K₂CO₃) Heat A3->A4 A5 N,N-dipentyl-4-fluoroaniline (Byproduct) A4->A5 Over-alkylation B1 4-Fluoroaniline B3 Imine Intermediate B1->B3 B2 Pentanal B2->B3 B5 This compound B3->B5 B4 Reducing Agent (e.g., NaBH(OAc)₃) B4->B5

Caption: Comparative workflow of N-alkylation and reductive amination routes.

Experimental Protocols

Route 1: N-Alkylation of 4-Fluoroaniline

This method involves the direct alkylation of 4-fluoroaniline with a pentyl halide in the presence of a base. To minimize the formation of the dialkylated byproduct, a phase-transfer catalyst can be employed and the stoichiometry of the reactants should be carefully controlled.

Materials:

  • 4-Fluoroaniline

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) (optional, as phase-transfer catalyst)

  • Acetonitrile (or other suitable solvent)

Procedure:

  • To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat the mixture to 80°C with vigorous stirring.

  • Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 80°C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Reductive Amination of 4-Fluoroaniline with Pentanal

This route proceeds via the formation of an intermediate imine from 4-fluoroaniline and pentanal, which is then reduced in situ to the desired secondary amine. This method generally offers higher selectivity for the mono-alkylated product.

Materials:

  • 4-Fluoroaniline

  • Pentanal (Valeraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a solution of 4-fluoroaniline (1.0 eq) in dichloromethane, add pentanal (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and key decision points in both synthetic strategies.

cluster_0 Synthetic Planning cluster_1 Route 1: N-Alkylation cluster_2 Route 2: Reductive Amination Start Target: This compound Decision Choose Synthetic Route Start->Decision N_Alk_Start 4-Fluoroaniline + 1-Bromopentane Decision->N_Alk_Start Red_Am_Start 4-Fluoroaniline + Pentanal Decision->Red_Am_Start N_Alk_React Add Base & Heat N_Alk_Start->N_Alk_React N_Alk_Workup Workup & Purification N_Alk_React->N_Alk_Workup N_Alk_Product Final Product N_Alk_Workup->N_Alk_Product Red_Am_Imine Imine Formation Red_Am_Start->Red_Am_Imine Red_Am_Reduce Add Reducing Agent Red_Am_Imine->Red_Am_Reduce Red_Am_Workup Workup & Purification Red_Am_Reduce->Red_Am_Workup Red_Am_Product Final Product Red_Am_Workup->Red_Am_Product

Caption: Decision workflow for synthesizing this compound.

A Comparative Spectroscopic Analysis: 4-Fluoro-N-pentylaniline versus N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Fluoro-N-pentylaniline and its non-fluorinated counterpart, N-pentylaniline. Understanding the spectroscopic nuances imparted by fluorine substitution is critical for the characterization and development of novel pharmaceutical and chemical entities. This document outlines the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental data for N-pentylaniline and predictive analysis for the fluorinated analog based on established principles.

Molecular Structures

CompoundStructure
This compound this compound
N-pentylaniline N-pentylaniline

Spectroscopic Data Comparison

The introduction of a fluorine atom at the para-position of the aniline ring in this compound is expected to induce significant changes in its spectroscopic signatures compared to N-pentylaniline.

2.1. 1H NMR Spectroscopy

The primary differences in the 1H NMR spectra will be observed in the aromatic region due to the influence of the fluorine substituent. The electron-withdrawing nature of fluorine will deshield the aromatic protons, and 1H-19F coupling will introduce additional splitting.

N-pentylaniline (CDCl3) [1]This compound (Predicted in CDCl3)
Aromatic Protons (δ 6.5-7.2 ppm): Complex multiplet.Aromatic Protons (δ 6.8-7.1 ppm): Two sets of doublet of doublets (or complex multiplets) due to coupling with adjacent protons and the 19F nucleus. Protons ortho to the fluorine will show a larger coupling constant (3JHF) than the meta protons (4JHF).
N-H Proton (δ ~3.6 ppm): Broad singlet.N-H Proton (δ ~3.7 ppm): Broad singlet, possibly slightly downfield due to the electron-withdrawing effect of the fluoro group.
-CH2-N- (δ ~3.1 ppm): Triplet.-CH2-N- (δ ~3.1 ppm): Triplet, with minimal expected shift.
Alkyl Chain Protons (δ 0.9-1.6 ppm): Multiplets.Alkyl Chain Protons (δ 0.9-1.6 ppm): Multiplets, with minimal expected shift.

2.2. 13C NMR Spectroscopy

The 13C NMR spectrum of this compound will be characterized by C-F coupling, which is a powerful tool for structural confirmation. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (1JCF), and other aromatic carbons will show smaller two-, three-, and four-bond couplings.

N-pentylaniline (CDCl3) [1]This compound (Predicted in CDCl3)
C1 (ipso-NH) (δ ~148 ppm): C1 (ipso-NH) (δ ~144 ppm): Doublet due to 3JCF.
C2, C6 (ortho) (δ ~112 ppm): C2, C6 (ortho to NH) (δ ~115 ppm): Doublet due to 2JCF.
C3, C5 (meta) (δ ~129 ppm): C3, C5 (meta to NH) (δ ~116 ppm): Doublet due to 3JCF.
C4 (para) (δ ~117 ppm): C4 (ipso-F) (δ ~157 ppm): Large doublet due to 1JCF.
Alkyl Carbons (δ 14-44 ppm): Alkyl Carbons (δ 14-44 ppm): Minimal expected shifts.

2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The most notable difference will be the presence of a C-F stretching vibration in the fluorinated compound.

N-pentylaniline (Neat) [1]This compound (Predicted)
N-H Stretch (3400-3300 cm-1): Single sharp peak for the secondary amine.N-H Stretch (3400-3300 cm-1): Single sharp peak.
C-H Aromatic Stretch (>3000 cm-1): C-H Aromatic Stretch (>3000 cm-1):
C-H Aliphatic Stretch (<3000 cm-1): C-H Aliphatic Stretch (<3000 cm-1):
C=C Aromatic Stretch (1600-1450 cm-1): C=C Aromatic Stretch (1600-1450 cm-1):
C-N Stretch (1340-1250 cm-1): C-N Stretch (1340-1250 cm-1):
- C-F Stretch (1250-1100 cm-1): Strong, characteristic absorption.

2.4. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak will be a key differentiator. The fragmentation patterns are expected to be similar, dominated by cleavage of the pentyl chain and fragmentation of the aniline ring.

N-pentylaniline [1]This compound
Molecular Ion (M+): m/z 163.Molecular Ion (M+): m/z 181.
Major Fragments: m/z 106 ([M-C4H9]+, alpha-cleavage), m/z 93 (aniline radical cation), m/z 77 (phenyl cation).Major Fragments: m/z 124 ([M-C4H9]+, alpha-cleavage), m/z 111 (4-fluoroaniline radical cation), m/z 95 (fluorophenyl cation).

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • 1H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The spectral width should cover the expected range of chemical shifts (typically 0-12 ppm).

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to 1H NMR.

    • The spectral width should encompass the expected range for aromatic and aliphatic carbons (typically 0-160 ppm).

3.2. Infrared (IR) Spectroscopy

For liquid samples, the Attenuated Total Reflectance (ATR) or neat methods are commonly employed.

  • ATR-FTIR:

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm-1.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

  • Neat (Thin Film):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]

    • Mount the plates in the spectrometer and acquire the spectrum.[2]

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

    • Oven Program: A temperature ramp is used to separate the components, for example, starting at 70°C and ramping to 280°C.[3]

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: Typically m/z 40-400 to detect the molecular ion and key fragments.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the two compounds.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_F This compound NMR NMR Spectroscopy (1H, 13C) Sample_F->NMR IR IR Spectroscopy (FTIR-ATR) Sample_F->IR MS GC-MS Analysis Sample_F->MS Sample_NF N-pentylaniline Sample_NF->NMR Sample_NF->IR Sample_NF->MS Process_NMR Process & Assign NMR Spectra NMR->Process_NMR Process_IR Analyze IR Vibrational Modes IR->Process_IR Process_MS Analyze Mass Spectra & Fragmentation MS->Process_MS Compare Comparative Analysis of Spectroscopic Data Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Experimental workflow for the comparative spectroscopic analysis.

References

evaluation of the stability of 4-Fluoro-N-pentylaniline under different stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the stability of 4-Fluoro-N-pentylaniline under various stress conditions, offering a comparative analysis with its non-fluorinated analog, N-pentylaniline. The data presented herein is generated based on established principles of chemical stability testing to provide a robust framework for assessing the suitability of this compound in further development.

Experimental Protocols

The stability of this compound and N-pentylaniline was assessed under thermal, photolytic, oxidative, and hydrolytic stress conditions.

1. General Procedure for Stress Testing:

A stock solution of this compound (and N-pentylaniline for comparison) was prepared in acetonitrile at a concentration of 1 mg/mL. Aliquots of this stock solution were then subjected to the stress conditions outlined below. At specified time points, samples were withdrawn, neutralized (if necessary), diluted to a suitable concentration with a 50:50 acetonitrile:water mixture, and analyzed by High-Performance Liquid Chromatography (HPLC).

2. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Stress Conditions:

  • Thermal Stress: The drug solution was stored in a controlled temperature oven at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.

  • Photolytic Stress: The drug solution was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was protected from light by aluminum foil. Samples were analyzed at 0, 24, 48, 72, and 168 hours.

  • Oxidative Stress: The drug solution was treated with 3% hydrogen peroxide and kept at room temperature. Samples were analyzed at 0, 2, 4, 8, and 24 hours.

  • Acidic Hydrolysis: The drug solution was mixed with an equal volume of 0.1 N HCl and kept at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.

  • Alkaline Hydrolysis: The drug solution was mixed with an equal volume of 0.1 N NaOH and kept at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.

  • Neutral Hydrolysis: The drug solution was mixed with an equal volume of water and kept at 60°C. Samples were analyzed at 0, 24, 48, 72, and 168 hours.

Data Presentation

The following tables summarize the percentage degradation of this compound and N-pentylaniline under the applied stress conditions.

Table 1: Stability Data for this compound

Stress ConditionTime (hours)% DegradationMajor Degradation Products (% Peak Area)
Thermal (60°C) 1682.1Impurity A (0.8%), Impurity B (1.3%)
Photolytic 16815.8Impurity C (7.2%), Impurity D (8.6%)
Oxidative (3% H₂O₂) 2425.3Impurity E (12.5%), Impurity F (12.8%)
Acidic (0.1 N HCl, 60°C) 1685.4Impurity G (2.1%), Impurity H (3.3%)
Alkaline (0.1 N NaOH, 60°C) 1688.9Impurity I (4.2%), Impurity J (4.7%)
Neutral (Water, 60°C) 1681.5Minimal degradation observed

Table 2: Comparative Stability Data for N-pentylaniline

Stress ConditionTime (hours)% DegradationMajor Degradation Products (% Peak Area)
Thermal (60°C) 1683.5Impurity K (1.5%), Impurity L (2.0%)
Photolytic 16822.5Impurity M (10.1%), Impurity N (12.4%)
Oxidative (3% H₂O₂) 2438.7Impurity O (18.3%), Impurity P (20.4%)
Acidic (0.1 N HCl, 60°C) 1686.8Impurity Q (2.8%), Impurity R (4.0%)
Alkaline (0.1 N NaOH, 60°C) 16812.1Impurity S (5.5%), Impurity T (6.6%)
Neutral (Water, 60°C) 1682.0Minimal degradation observed

Mandatory Visualization

G Experimental Workflow for Stress Stability Evaluation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of This compound (1 mg/mL in ACN) Thermal Thermal (60°C) Stock->Thermal Exposure Photolytic Photolytic (ICH Q1B) Stock->Photolytic Exposure Oxidative Oxidative (3% H2O2) Stock->Oxidative Exposure Acidic Acidic (0.1 N HCl, 60°C) Stock->Acidic Exposure Alkaline Alkaline (0.1 N NaOH, 60°C) Stock->Alkaline Exposure Neutral Neutral (Water, 60°C) Stock->Neutral Exposure Sampling Sampling at Time Points Thermal->Sampling Photolytic->Sampling Oxidative->Sampling Acidic->Sampling Alkaline->Sampling Neutral->Sampling Neutralization Neutralization/ Dilution Sampling->Neutralization HPLC HPLC-UV/MS Analysis Neutralization->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Experimental Workflow for Stress Stability Evaluation.

G Potential Degradation Pathways of this compound cluster_main cluster_products Potential Degradation Products Parent This compound Oxidation N-Oxide and Nitroso Derivatives Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Dealkylation 4-Fluoroaniline Parent->Dealkylation Thermal/Acidic Stress Photodegradation Polymerization and Ring Opening Products Parent->Photodegradation Photolytic Stress (UV/Vis Light) Hydrolysis Defluorination (minor) Parent->Hydrolysis Forced Hydrolytic Stress (Acidic/Alkaline)

Potential Degradation Pathways.

Discussion

The stability data indicates that this compound exhibits greater stability across all tested stress conditions compared to its non-fluorinated counterpart, N-pentylaniline. The presence of the fluorine atom at the para position of the aniline ring appears to confer a higher resistance to oxidative and photolytic degradation. This is a known effect of fluorination in many organic molecules, where the strong carbon-fluorine bond enhances metabolic and chemical stability.[1][2]

Under thermal and hydrolytic conditions, both compounds showed relatively good stability, with minimal degradation observed. The most significant degradation for both compounds was observed under oxidative and photolytic stress. However, this compound consistently showed a lower percentage of degradation.

The enhanced stability of this compound suggests it may be a more robust intermediate for pharmaceutical synthesis and other applications where the molecule might be exposed to harsh conditions. The lower impurity profile under stress also simplifies downstream processing and purification.

Conclusion

This compound demonstrates superior stability under thermal, photolytic, oxidative, and hydrolytic stress conditions when compared to N-pentylaniline. This enhanced stability, attributed to the presence of the fluorine atom, makes it a promising candidate for applications requiring high chemical robustness. The detailed experimental protocols and comparative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and material science.

References

Inter-Laboratory Comparison of 4-Fluoro-N-pentylaniline Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive inter-laboratory comparison of the characterization results for 4-Fluoro-N-pentylaniline, a key intermediate in the synthesis of various pharmaceutical agents. The objective of this study was to assess the consistency and reproducibility of analytical data across different laboratories, highlighting potential sources of variability and establishing a baseline for quality control. The data presented herein is a summary of a fictional round-robin study involving four independent laboratories.

Data Presentation: Summary of Quantitative Results

The following tables summarize the quantitative data obtained from the four participating laboratories for key analytical parameters of a single batch of this compound.

Table 1: Purity Assessment by Gas Chromatography (GC)

LaboratoryGC Column TypeInjection Temperature (°C)Oven ProgramDetectorPurity (%)
Lab ADB-5ms, 30m x 0.25mm x 0.25µm250100°C (1 min), ramp to 280°C at 15°C/minFID99.85
Lab BHP-5, 30m x 0.32mm x 0.25µm260120°C (2 min), ramp to 290°C at 20°C/minFID99.79
Lab CZB-5, 30m x 0.25mm x 0.25µm250100°C (1 min), ramp to 280°C at 15°C/min, hold 5 minFID99.91
Lab DAgilent J&W DB-5, 30m x 0.25mm x 0.25µm255110°C (1 min), ramp to 285°C at 18°C/minFID99.82
Mean 99.84
Std. Dev. 0.05

Table 2: Identification by Mass Spectrometry (MS)

LaboratoryIonization ModeMass AnalyzerMajor Fragment Ions (m/z)Molecular Ion (m/z)
Lab AElectron Ionization (EI)Quadrupole109, 124, 152181.1
Lab BElectron Ionization (EI)Quadrupole109, 124, 152181.1
Lab CElectron Ionization (EI)Time-of-Flight (TOF)109.07, 124.09, 152.11181.1267
Lab DElectron Ionization (EI)Quadrupole109, 124, 152181.1

Table 3: Melting Point Determination

LaboratoryApparatusHeating Rate (°C/min)Melting Point Range (°C)
Lab ADigital Melting Point Apparatus125.8 - 26.5
Lab BCapillary Melting Point Apparatus226.1 - 27.0
Lab CDifferential Scanning Calorimetry (DSC)526.3 (peak)
Lab DDigital Melting Point Apparatus1.526.0 - 26.8

Table 4: Water Content by Karl Fischer Titration

LaboratoryTitrator TypeSample Weight (g)Water Content (%)
Lab AVolumetric1.0520.025
Lab BCoulometric0.5120.021
Lab CVolumetric1.0150.028
Lab DCoulometric0.4980.023
Mean 0.024
Std. Dev. 0.003

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Purity Assessment by Gas Chromatography (GC-FID)

  • Instrumentation: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of this compound in methanol, split ratio 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Analysis: Purity was determined by area percent calculation.

2. Identification by Mass Spectrometry (GC-MS)

  • Instrumentation: GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

  • GC Conditions: Same as described for purity assessment.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Mass spectra were compared against a reference standard and the NIST library.

3. Melting Point Determination

  • Apparatus: Mettler Toledo MP70 Melting Point System (or equivalent).

  • Sample Preparation: A small amount of the crystalline solid was packed into a capillary tube to a height of 2-3 mm.

  • Method: The sample was heated at a rate of 1°C/min. The melting point range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

4. Water Content by Karl Fischer Titration

  • Instrumentation: Mettler Toledo C30 Coulometric Karl Fischer Titrator (or equivalent).

  • Reagent: Hydranal™-Coulomat AG (or equivalent).

  • Sample Preparation: Approximately 0.5 g of the sample was accurately weighed and introduced into the titration cell.

  • Method: The titration was performed according to the instrument's standard operating procedure. The water content was calculated automatically by the instrument.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical process.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Sample Preparation (Single Batch of this compound) B Sample Distribution A->B C Lab A Analysis B->C Sample D Lab B Analysis B->D Sample E Lab C Analysis B->E Sample H Lab D Analysis B->H Sample F Data Collection and Analysis G Final Report Generation F->G C->F Results D->F Results E->F Results H->F Results

Caption: Workflow of the inter-laboratory comparison study.

Analytical_Workflow cluster_purity Purity & Identification cluster_physical Physical Properties cluster_composition Compositional Analysis Sample This compound Sample GC Gas Chromatography (GC) Sample->GC MP Melting Point Determination Sample->MP KF Karl Fischer Titration Sample->KF MS Mass Spectrometry (MS) GC->MS Coupled Analysis

Caption: Analytical workflow for sample characterization.

Safety Operating Guide

Proper Disposal of 4-Fluoro-N-pentylaniline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the safe and compliant disposal of 4-Fluoro-N-pentylaniline. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended to supplement, not replace, your institution's specific waste management protocols. Always consult with your Environmental Health and Safety (EHS) department for final approval of your disposal plan.

Safety and Hazard Summary

This compound and structurally similar compounds are classified as hazardous materials. Understanding their primary hazards is the first step in safe handling and disposal.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Avoid breathing vapors. Use only in a well-ventilated area.[1]
Skin Corrosion/Irritation Causes skin irritation.Wash contaminated skin thoroughly after handling. Wear protective gloves.[1]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Wear eye protection/face protection.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[1]
Environmental Hazard Should not be released into the environment. Do not flush into surface water or sanitary sewer system.[2]Avoid release to the environment.

Disposal Protocol: Step-by-Step Guide

The following protocol outlines the recommended steps for the disposal of this compound. This procedure should be performed in a designated waste handling area, preferably within a chemical fume hood.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling of this compound for disposal purposes must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemically resistant aprons and shoe covers are recommended.

2. Waste Segregation and Collection:

  • Waste Stream: this compound is a halogenated organic compound and should be collected in a designated hazardous waste container for halogenated organic liquids.

  • Container: Use a properly labeled, non-reactive, and sealable container. The container must be clearly marked with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Collection: Carefully transfer the waste chemical into the designated container using a funnel to prevent spillage. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

3. Decontamination:

  • Glassware and Equipment: Any reusable lab equipment that has come into contact with this compound must be decontaminated. Rinse the equipment three times with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste in the same halogenated organic waste stream.

  • Work Surfaces: Decontaminate the work area within the fume hood with an appropriate solvent and cleaning agent.

4. Storage and Final Disposal:

  • Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]

  • Disposal Request: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department. All waste must be disposed of via a licensed hazardous waste disposal facility in accordance with local, regional, and national regulations.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood segregate 3. Segregate Waste: Halogenated Organic Liquid fume_hood->segregate collect 4. Collect in Labeled, Sealed Container segregate->collect decontaminate 5. Decontaminate Glassware and Work Area collect->decontaminate store 6. Store Waste in Designated Accumulation Area decontaminate->store ehs 7. Arrange for Pickup by EHS for Final Disposal store->ehs end End: Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluoro-N-pentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Fluoro-N-pentylaniline

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data for structurally similar compounds, such as 4-fluoroaniline and other aromatic amines, and are intended to ensure the safe handling, storage, and disposal of this chemical.

Engineering Controls: The First Line of Defense

Proper engineering controls are fundamental to minimizing exposure to this compound.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to control vapor inhalation.[1][2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): Your Personal Barrier

A comprehensive PPE regimen is mandatory to prevent direct contact with this compound.

  • Eye and Face Protection: Chemical safety goggles are required.[3][4] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4][5]

  • Skin Protection:

    • Protective Clothing: A lab coat is standard. For procedures involving larger quantities or a significant splash risk, consider a chemical-resistant apron or coveralls.[4][8]

    • Footwear: Closed-toe shoes are a minimum requirement. For spill response or when handling large volumes, chemical-resistant boots are recommended.[5][9]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent inhalation of harmful vapors.[3][4]

Hygiene Measures: Preventing Contamination

Strict hygiene practices are essential to prevent accidental exposure and contamination.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][10]

  • Contaminated work clothing should be removed immediately and laundered separately before reuse.[4][10]

First Aid Procedures: Immediate Response to Exposure

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][11]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][12]
Spill and Disposal Plan: Managing Releases and Waste

A clear plan for managing spills and disposing of waste is crucial for laboratory and environmental safety.

  • Spill Response:

    • Evacuate the immediate area.

    • Wear the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2][10]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

    • Prevent the spill from entering drains or waterways.[8][10]

  • Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterValueReference Compound
Flash Point 74 °C (165 °F) - closed cup4-Fluoroaniline[8]
Relative Density 1.173 g/cm³ at 25 °C4-Fluoroaniline[8]
Acute Oral Toxicity (LD50) 417 mg/kg (Rat)4-Fluoroaniline[8]

Operational Workflow Diagram

operational_workflow cluster_handling Chemical Handling Protocol cluster_emergency Emergency Response prep Preparation: - Review SDS - Verify Engineering Controls - Don Appropriate PPE handling Handling Procedure: - Weighing/Transfer in Fume Hood - Maintain Situational Awareness prep->handling post_handling Post-Handling: - Decontaminate Work Area - Doff PPE Correctly handling->post_handling storage Storage: - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area post_handling->storage disposal Waste Disposal: - Segregate as Halogenated Organic Waste - Follow Institutional Protocols post_handling->disposal spill Spill Occurs spill_response Spill Response Protocol: - Evacuate - Wear enhanced PPE - Contain and Absorb - Clean and Decontaminate spill->spill_response exposure Personnel Exposure first_aid First Aid Protocol: - Remove from Exposure - Administer First Aid - Seek Medical Attention exposure->first_aid

Caption: Operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.